Wieland-Miescher ketone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894783 | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20007-72-1, 33878-99-8 | |
| Record name | (±)-Wieland-Miescher ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20007-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Wieland-Miescher Ketone: A Cornerstone of Steroid Synthesis
An In-depth Technical Guide on its Discovery, Synthesis, and Enduring Legacy
Introduction
The Wieland-Miescher ketone, a seemingly simple bicyclic diketone, holds a position of paramount importance in the annals of organic chemistry. Its discovery in 1950 by Peter Wieland and Karl Miescher at Ciba-Geigy in Basel, Switzerland, marked a pivotal moment in the total synthesis of steroids and other complex natural products.[1] This synthon, containing the crucial A/B ring system of steroids, provided an accessible and versatile starting material that fueled decades of research in medicinal and pharmaceutical chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic protocols for the this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective: From Racemate to Enantioselective Triumph
The initial synthesis of the this compound by its namesakes yielded a racemic mixture.[1] The process, a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, was a landmark achievement, offering a straightforward route to a key steroid building block.[1][2] The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4][5]
A significant breakthrough in the history of the this compound came in 1971 with the development of an enantioselective synthesis. Independently, the research groups of Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and U. Eder, G. Sauer, and R. Wiechert at Schering AG, discovered that the use of the natural amino acid L-proline as an organocatalyst could afford the optically active ketone with high enantiomeric excess.[1][6] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a pioneering example of asymmetric organocatalysis and opened new avenues for the synthesis of chiral molecules.[1][7]
Experimental Protocols
Racemic Synthesis of the this compound (Wieland and Miescher, 1950)
The original synthesis involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.
Reactants:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base catalyst (e.g., potassium hydroxide, sodium methoxide)
-
Solvent (e.g., methanol, benzene)
General Procedure:
-
2-Methyl-1,3-cyclohexanedione is dissolved in a suitable solvent, and a catalytic amount of base is added to generate the enolate.
-
Methyl vinyl ketone is then added to the reaction mixture, initiating the Michael addition.
-
The resulting triketone intermediate undergoes an intramolecular aldol condensation, often promoted by heating, to form the bicyclic this compound.
-
The reaction is then worked up by neutralization and extraction. The crude product is purified by distillation or crystallization.
Enantioselective Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
This procedure, adapted from Organic Syntheses, provides a detailed protocol for the proline-catalyzed enantioselective synthesis.[8][9]
Reactants:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the triketone intermediate)
-
(S)-(-)-Proline
-
Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
Procedure for the Preparation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: [9]
-
A mixture of 2-methyl-1,3-cyclohexanedione (1.0 mol), water (230 mL), and glacial acetic acid (3.0 mL) is prepared in a three-necked flask.
-
Freshly distilled methyl vinyl ketone (1.72 mol) is added to the stirred mixture.
-
The reaction is heated to 70-75°C for 1 hour, then cooled to room temperature.
-
The product is extracted with ethyl acetate, and the organic layers are combined, washed, and dried.
-
The solvent is removed under reduced pressure to yield the crude triketone.
Procedure for the Asymmetric Cyclization: [8]
-
The crude triketone is dissolved in DMF.
-
A catalytic amount of (S)-(-)-proline (typically 3 mol%) is added to the solution.
-
The mixture is stirred at room temperature for an extended period (e.g., 72 hours).[6]
-
The reaction mixture is then diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine to remove the DMF and proline.
-
The organic layer is dried and concentrated under reduced pressure.
-
The resulting crude (S)-Wieland-Miescher ketone is purified by crystallization from a mixture of ether and hexane (B92381) to yield the enantiomerically enriched product.[8]
Quantitative Data
The following table summarizes key quantitative data for the synthesis of the this compound under various conditions.
| Synthesis Type | Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Racemic | KOH | Methanol | Not specified | ~70-80 | 0 | [10] |
| Enantioselective | (S)-Proline (3 mol%) | DMF | 72 h | 52 | 75 | [6] |
| Enantioselective | (S)-Proline (47 mol%) / HClO₄ | Acetonitrile | Not specified | 83 | 71 | [6] |
| Enantioselective | Chiral Primary Amine (1 mol%) | Solvent-free | 48 h | 90 | 90 | [11][12] |
| Enantioselective (Gram-scale) | Chiral Primary Amine (2 mol%) | Solvent-free | 2 days | 90 | 90 | [12] |
| Enantioselective | N-Tosyl-(Sa)-binam-L-prolinamide (1 mol%) | Toluene | Not specified | 83 (overall) | 96-97 | [13] |
Reaction Pathways and Mechanisms
The synthesis of the this compound proceeds through distinct pathways for the racemic and enantioselective routes.
Racemic Synthesis: The Robinson Annulation
The racemic synthesis is a classic example of the Robinson annulation, which involves two key steps: a Michael addition followed by an intramolecular aldol condensation.
Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis relies on the formation of a chiral enamine intermediate from the triketone and (S)-proline. This intermediate then undergoes an intramolecular aldol reaction in a stereocontrolled manner.
Conclusion
The this compound remains a testament to the ingenuity of organic chemists. Its discovery and the subsequent development of its enantioselective synthesis have had a profound and lasting impact on the field of total synthesis, particularly in the realm of steroid chemistry. The methodologies developed for its preparation, from the classic Robinson annulation to the pioneering use of organocatalysis, are fundamental concepts taught in organic chemistry and continue to inspire the development of new synthetic strategies. For researchers in drug development, the this compound and its derivatives continue to serve as invaluable chiral building blocks for the construction of complex and biologically active molecules.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Structural Elucidation of Wieland-Miescher Ketone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK), formally known as 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a cornerstone in the edifice of synthetic organic chemistry.[1] First synthesized and characterized by Karl Miescher and Peter Wieland in 1950, this bicyclic diketone has proven to be an exceptionally versatile building block for the synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[2][3] Its rigid, well-defined stereochemical framework and strategically placed functional groups have made it a favorite starting material for intricate molecular constructions. This technical guide provides an in-depth exploration of the core experiments and logical processes that led to the elucidation of its now-famous structure.
Foundational Synthetic Protocol: The Robinson Annulation
The initial synthesis of the this compound was achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[4][5] This seminal work provided the very material whose structure needed to be deciphered.
Experimental Protocol: Robinson Annulation for this compound Synthesis
Reactants:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base catalyst (e.g., sodium methoxide (B1231860) in methanol)
-
Solvent (e.g., methanol)
Procedure:
-
Enolate Formation: 2-methyl-1,3-cyclohexanedione is treated with a base, such as sodium methoxide, in a suitable solvent like methanol. The base abstracts an acidic α-proton from the dione (B5365651) to form a resonance-stabilized enolate.[6]
-
Michael Addition: The enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition reaction. This step forms a 1,5-dicarbonyl intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.[6]
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation. An enolate is formed at one of the ketone functionalities, which then attacks the other ketone group, leading to the formation of a new six-membered ring.[4]
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, yielding the this compound.[6]
Yields: The overall yields for this reaction can range from 56.8% to 80%, depending on the specific reaction conditions and purification methods employed.[3]
Spectroscopic and Physical Characterization
The initial characterization of the this compound would have relied on a combination of physical properties and the spectroscopic techniques available in the mid-20th century. Modern spectroscopic methods provide a much more detailed and definitive picture of the molecule's structure.
Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molar Mass | 178.23 g/mol | [1][7] |
| Melting Point | 47-50 °C | [1] |
| Appearance | Racemic mixture | [1] |
| ¹H NMR (CDCl₃) | See Table 1 | [8] |
| ¹³C NMR (CDCl₃) | See Table 2 | [8] |
| Infrared (IR) (film) | See Table 3 | [8] |
| Mass Spectrometry (EI) | m/z (%): 178 (M+), 122, 107, 79 | [7][8] |
Table 1: ¹H NMR Spectral Data for a this compound Analogue (Bis-nor WMK)
Note: Data for the closely related bis-nor this compound is provided as a representative example.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| 5.89 | s | - | Vinylic H |
| 3.10 - 2.98 | m | - | H-3 (2H) |
| 2.95 | ddd | 2.6, 11.1, 19.1 | H-2 |
| 2.56 | d | 18.0 | H-6 |
| 2.43 | td | 8.9, 8.9, 19.1 | H-2 |
| 2.29 | d | 18.0 | H-6 |
| 1.33 | s | - | Angular CH₃ |
Data from Synthesis 2005, No. 18, 3147–3151.[8]
Table 2: ¹³C NMR Spectral Data for a this compound Analogue (Bis-nor WMK)
| Chemical Shift (δ, ppm) | Assignment |
| 212.41 | C-1 (Ketone) |
| 207.49 | C-5 (Ketone) |
| 184.70 | C-3a |
| 126.02 | C-4 (Vinylic) |
| 56.67 | C-6a |
| 44.58 | C-6 |
| 38.18 | C-2 |
| 24.32 | C-3 |
| 23.11 | Angular CH₃ |
Data from Synthesis 2005, No. 18, 3147–3151.[8]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2970, 2928 | C-H stretching (alkane) |
| 1709 - 1752 | C=O stretching (saturated ketone) |
| 1635 | C=O stretching (α,β-unsaturated ketone) |
| 1600 - 1585 | C=C stretching (alkene) |
Data from Synthesis 2005, No. 18, 3147–3151 and general IR data.[8][9]
Chemical Elucidation of the Core Structure
In the era of the this compound's discovery, spectroscopic methods were not as powerful as they are today. Therefore, its structural elucidation would have heavily relied on classical chemical degradation techniques to break the molecule down into smaller, more easily identifiable fragments.
Ozonolysis: A Key Degradation Pathway
Ozonolysis would have been a critical experiment to prove the presence and location of the carbon-carbon double bond.
Experimental Protocol: Ozonolysis of this compound
-
Ozonolysis: A solution of this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) at low temperature (typically -78 °C) is treated with a stream of ozone (O₃) until a blue color persists, indicating an excess of ozone.
-
Work-up: The resulting ozonide is then worked up under either reductive or oxidative conditions.
-
Reductive Work-up (e.g., with zinc dust and water or dimethyl sulfide): This would cleave the double bond to yield two carbonyl-containing fragments without changing the oxidation state of the adjacent carbons.
-
Oxidative Work-up (e.g., with hydrogen peroxide): This would cleave the double bond and oxidize the resulting fragments to carboxylic acids or ketones.
-
The identification of the degradation products would provide unequivocal evidence for the bicyclic structure and the position of the enone system.
Visualizing the Elucidation and Synthesis
The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the structural elucidation and the synthetic pathway.
Logical Workflow of Structural Elucidation
Caption: Logical workflow for the structural elucidation of the this compound.
Synthetic Pathway: Robinson Annulation
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kbfi.ee [kbfi.ee]
- 9. www1.udel.edu [www1.udel.edu]
Spectroscopic Profile of Wieland-Miescher Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone is a foundational building block in the stereoselective synthesis of a vast array of complex natural products and pharmacologically active molecules.[1] Its rigid bicyclic structure and versatile functional groups make it a crucial starting material in the construction of steroids, terpenoids, and other polycyclic systems. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of the this compound. This information is critical for the identification and characterization of this important synthetic intermediate.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.86 | s | 1H | C4-H |
| 2.75 - 2.05 | m | 8H | CH₂ groups |
| 1.85 - 1.55 | m | 2H | CH₂ group |
| 1.35 | s | 3H | C8a-CH₃ |
Solvent: CDCl₃. The data is referenced from publicly available spectral databases.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 211.5 | C=O | C6 |
| 198.5 | C=O | C1 |
| 169.5 | C | C4a |
| 125.0 | CH | C4 |
| 50.0 | C | C8a |
| 35.5 | CH₂ | C8 |
| 34.0 | CH₂ | C2 |
| 31.5 | CH₂ | C7 |
| 28.0 | CH₂ | C5 |
| 23.0 | CH₂ | C3 |
| 18.0 | CH₃ | C8a-CH₃ |
Solvent: CDCl₃. The data is referenced from publicly available spectral databases.[2]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (saturated ketone) |
| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1615 | Medium | C=C stretch (alkene) |
Sample preparation: Thin film or KBr pellet. The data is referenced from publicly available spectral databases.[2][3]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178 | 100 | [M]⁺ (Molecular Ion) |
| 150 | 40 | [M - CO]⁺ |
| 136 | 60 | [M - C₂H₂O]⁺ |
| 122 | 85 | [M - C₃H₆O]⁺ |
| 108 | 55 | [M - C₄H₆O]⁺ |
| 93 | 70 | [C₇H₉O]⁺ |
| 77 | 45 | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI). The data is referenced from publicly available spectral databases.[2][4]
Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AMX500 or equivalent, is typically employed for data acquisition.[5]
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX FTIR spectrometer, is commonly used.[5]
Sample Preparation (Thin Film Method):
-
A small amount of this compound is dissolved in a volatile solvent like dichloromethane (B109758) or acetone.
-
A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The spectrum of the sample is then recorded and the background is automatically subtracted.
-
The spectral range is typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as a Hewlett-Packard GC-MS system (HP 5988A), is a common setup for the analysis of volatile compounds like the this compound.[5]
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
-
Injection Mode: Split injection.
-
Carrier Gas: Helium.
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detector: Electron multiplier.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of the this compound.
References
A Technical Guide to the Physical and Chemical Properties of Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of modern organic synthesis. A versatile bicyclic enedione, it has served as a pivotal starting material in the total synthesis of over 50 natural products, including a diverse array of sesquiterpenoids, diterpenes, and steroids.[1][2] These natural products often possess significant biological activities, such as anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and visualizations to aid researchers in its application.
Core Physical and Chemical Properties
The this compound, systematically named (±)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a racemic compound with the molecular formula C₁₁H₁₄O₂.[2][3] Its structure features a fused six-membered ring system containing both a saturated and an α,β-unsaturated ketone functionality.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | [3] |
| CAS Number | 20007-72-1 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| Appearance | Beige to brown crystalline powder | [4] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point | 109-115 °C at 0.05 mmHg | [4] |
| Solubility | Soluble in most organic solvents such as ethanol, dichloromethane, and acetone (B3395972). |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and characterization.
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the angular methyl group, vinyl proton, and methylene (B1212753) protons of the bicyclic system. | [3][4][5] |
| ¹³C NMR | Resonances for the two carbonyl carbons (one saturated, one α,β-unsaturated), the quaternary carbon, and the remaining carbons of the rings. | [4][6][7][8][9] |
| Infrared (IR) | Strong absorption bands characteristic of the saturated ketone (approx. 1715 cm⁻¹) and the α,β-unsaturated ketone (approx. 1665 cm⁻¹). | [3][4] |
| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak. Fragmentation patterns arise from cleavages adjacent to the carbonyl groups and retro-Diels-Alder reactions. | [3][10][11][12][13][14] |
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is the Robinson annulation.[15][16][17][18] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
Experimental Protocol: Racemic Synthesis via Robinson Annulation
This protocol describes the synthesis of racemic this compound from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[15][16]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base (e.g., sodium methoxide, potassium hydroxide, or triethylamine)
-
Solvent (e.g., methanol (B129727), benzene, or toluene)
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-cyclohexanedione in the chosen solvent.
-
Add the base to the solution and stir to form the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Experimental Protocol: Enantioselective Synthesis (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
The enantioselective synthesis of this compound can be achieved using a chiral catalyst, most notably L-proline.[19][20][21]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline (catalytic amount)
-
Solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
Dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline in the chosen solvent in a reaction flask.
-
Add methyl vinyl ketone to the mixture.
-
Stir the reaction at room temperature for an extended period (can be several days) until the starting material is consumed (monitored by TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The enantiomerically enriched this compound can be further purified by crystallization.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two distinct carbonyl groups and a reactive α,β-unsaturated system, allowing for a wide range of chemical transformations.[22][23]
Key Reactions of this compound
-
Selective Protection: The more reactive saturated ketone can be selectively protected as a ketal, allowing for transformations at the less reactive enone functionality.
-
Reduction: The carbonyl groups can be reduced to alcohols. Selective reduction of the saturated ketone can be achieved using reagents like sodium borohydride (B1222165).[22]
-
Oxidation: The allylic positions can be oxidized, and under certain conditions, the ketone can undergo Baeyer-Villiger oxidation.
-
Alkylation: The enolate can be formed at the α-position to the saturated ketone, allowing for the introduction of alkyl groups.[24]
-
Conjugate Addition: The α,β-unsaturated system is susceptible to conjugate addition by various nucleophiles.
-
Annulation Reactions: The existing ring system can be used as a scaffold for further annulation reactions to build more complex polycyclic structures.
Experimental Protocol: Selective Reduction of the Saturated Ketone
This protocol outlines the selective reduction of the C-6 carbonyl group of this compound using sodium borohydride.[25][26][27][28]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Aqueous work-up solutions
Procedure:
-
Dissolve this compound in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with water or a dilute acid.
-
Remove the methanol under reduced pressure and perform an aqueous work-up, extracting the product into dichloromethane.
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.
Experimental Protocol: Oppenauer Oxidation of the Corresponding Alcohol
For the reverse reaction, an alcohol derivative of this compound can be oxidized back to the ketone using the Oppenauer oxidation, which is particularly useful for acid-sensitive substrates.[29][30][31][32]
Materials:
-
Alcohol derivative of this compound
-
Aluminum isopropoxide or aluminum tert-butoxide
-
Acetone (as both solvent and oxidant)
-
Toluene (as a co-solvent)
Procedure:
-
In a flask equipped for distillation, dissolve the alcohol in a mixture of acetone and toluene.
-
Add the aluminum alkoxide catalyst.
-
Heat the mixture to reflux, allowing for the slow distillation of the acetone-isopropanol azeotrope to drive the equilibrium.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and hydrolyze the aluminum salts with a dilute acid.
-
Perform an aqueous work-up and extract the product into an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the resulting ketone by chromatography or distillation.
Visualizing Workflows and Relationships
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound via the Robinson Annulation.
Caption: A flowchart of the Robinson annulation for this compound synthesis.
Synthetic Utility of this compound
This diagram showcases the versatility of this compound as a precursor to various classes of complex molecules.
Caption: The diverse synthetic pathways originating from this compound.
Conclusion
The this compound remains a vital tool in the arsenal (B13267) of synthetic organic chemists. Its rich and tunable reactivity, coupled with well-established synthetic routes to both its racemic and enantiomerically pure forms, ensures its continued relevance in the synthesis of complex natural products and novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this remarkable building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 11. This compound(20007-72-1) MS spectrum [chemicalbook.com]
- 12. whitman.edu [whitman.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. uni-saarland.de [uni-saarland.de]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 20. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fiveable.me [fiveable.me]
- 24. researchgate.net [researchgate.net]
- 25. web.mnstate.edu [web.mnstate.edu]
- 26. rushim.ru [rushim.ru]
- 27. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. webassign.net [webassign.net]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 32. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Deep Dive: Racemic vs. Enantiopure Wieland-Miescher Ketone in Synthetic Chemistry and Drug Development
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK), a bicyclic enedione, stands as a cornerstone in the edifice of modern organic synthesis. Its rigid, well-defined structure has rendered it an invaluable chiral building block for the stereocontrolled synthesis of a vast array of complex natural products, particularly steroids and terpenoids. This technical guide provides an in-depth comparison of the racemic and enantiopure forms of the this compound, focusing on their synthesis, physicochemical properties, and strategic applications in drug development.
Introduction: The Significance of Chirality
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to access enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The this compound serves as a classic case study in the evolution of asymmetric synthesis, with methodologies for both its racemic and enantioselective preparation being well-established.
Synthesis of this compound: Racemic and Enantioselective Approaches
The preparation of this compound can be broadly categorized into two strategies: the classical approach yielding a racemic mixture and modern asymmetric methods that provide access to single enantiomers.
Racemic Synthesis: The Robinson Annulation
The original synthesis of the this compound, a racemic mixture, is achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1] This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
dot
Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The advent of organocatalysis revolutionized the synthesis of chiral molecules. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, which employs the naturally occurring amino acid L-proline as a chiral catalyst, provides a direct route to the enantiopure (S)-Wieland-Miescher ketone.[1] This method offers high enantioselectivity and operational simplicity.
dot
Physicochemical Properties: A Comparative Analysis
The racemic and enantiopure forms of the this compound exhibit distinct physical properties, which are crucial for their characterization and application.
| Property | Racemic this compound | (S)-Wieland-Miescher Ketone | (R)-Wieland-Miescher Ketone |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol | 178.23 g/mol |
| Melting Point | 47-50 °C[1] | 50-52 °C[2] | 49-51 °C[3] |
| Specific Rotation ([α]²⁰/D) | 0° (inactive) | Not explicitly found, but expected to be positive | -98±2° (c = 1.1% in benzene)[3] |
| Appearance | Pale yellow solid[4] | White to off-white solid | White to off-white Solid[3] |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful synthesis of both racemic and enantiopure this compound. The following protocols are adapted from Organic Syntheses, a highly reputable source for verified experimental procedures.
Synthesis of Racemic this compound
This procedure follows the principles of the Robinson annulation.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Benzene (or a suitable alternative solvent)
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of triethylamine is added to the solution.
-
Methyl vinyl ketone is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then subjected to an intramolecular aldol condensation, typically by heating in the presence of a base or acid catalyst, to effect cyclization and dehydration.
-
The resulting racemic this compound is purified by column chromatography or recrystallization.
Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This procedure is based on the L-proline catalyzed intramolecular aldol cyclization of the intermediate trione (B1666649).
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the trione precursor)
-
L-proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
The precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, is first synthesized by the Michael addition of methyl vinyl ketone to 2-methyl-1,3-cyclohexanedione.
-
To a solution of the trione in an appropriate solvent (e.g., DMF or DMSO), a catalytic amount of L-proline (typically 3-20 mol%) is added.
-
The reaction mixture is stirred at room temperature for an extended period (often several days) and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The enantiomerically enriched (S)-Wieland-Miescher ketone is then purified by column chromatography or recrystallization to achieve high enantiomeric purity.[5]
Applications in Drug Development
The rigid bicyclic core of the this compound, with its strategically placed functional groups, makes it an exceptionally versatile starting material for the synthesis of complex, biologically active molecules.
dot
The enantiopure forms of WMK are particularly crucial as they allow for the synthesis of target molecules with specific stereochemistry, which is essential for their desired biological activity. For instance, the AB-ring structure of steroids is embedded within the this compound, making it an ideal starting point for the synthesis of various steroidal drugs.[1] Its utility has been demonstrated in the total synthesis of numerous natural products with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]
Conclusion
The this compound continues to be a pivotal molecule in organic synthesis. The development of both robust racemic and highly efficient enantioselective synthetic routes has solidified its importance in academic research and the pharmaceutical industry. The ability to access either the racemic mixture for initial studies or the enantiopure forms for the development of stereochemically defined drug candidates underscores the versatility and enduring legacy of this remarkable synthetic building block. This guide has provided a comprehensive overview of the key technical aspects of racemic and enantiopure this compound, offering valuable insights for professionals in the field of drug discovery and development.
References
The Wieland-Miescher Ketone: A Cornerstone in the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK) stands as a pivotal chiral building block in the realm of organic synthesis, providing a versatile scaffold for the construction of a diverse array of complex natural products and pharmacologically active molecules.[1][2][3] Its rigid bicyclic framework, possessing multiple functional groups and stereocenters, has rendered it an invaluable starting material for the total synthesis of steroids, terpenoids, and alkaloids with significant biological activities.[2][3] These synthesized derivatives have shown promise in various therapeutic areas, exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and antineurodegenerative properties.[3][4] This technical guide delves into the profound biological significance of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers and professionals in the field of drug discovery and development.
Quantitative Biological Activity of this compound Derivatives
The true measure of the biological significance of this compound derivatives lies in their quantifiable biological activity. The following tables summarize the cytotoxic and anti-inflammatory activities of various compounds synthesized from WMK or its close analogs, providing a clear comparison of their potency.
Table 1: Anticancer Activity of a Dehydroepiandrosterone-Imidazolium Salt Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| Dehydroepiandrosterone (B1670201)–imidazolium (B1220033) salt (12f) | MDA-MB-231 (Breast Cancer) | 1.07 |
| HepG2 (Liver Cancer) | - | |
| 22RV1 (Prostate Cancer) | 2.10 |
Table 2: Glucocorticoid Receptor Binding Affinity of a Pyrazole Derivative
| Compound | Receptor | IC50 (nM) |
| Pyrazole derivative of WMK analogue | Glucocorticoid Receptor | 5.1 |
Key Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Steroidal derivatives often exert their anti-inflammatory effects by modulating the glucocorticoid receptor signaling pathway, while certain anticancer derivatives induce programmed cell death, or apoptosis, through the intrinsic pathway.
Glucocorticoid Receptor (GR) Signaling Pathway
Steroid derivatives synthesized from the this compound can act as modulators of the glucocorticoid receptor. Upon ligand binding, the receptor translocates to the nucleus, where it can either activate (transactivation) or repress (transrepression) the transcription of target genes, leading to a reduction in inflammation.
Intrinsic Apoptosis Pathway
Certain anticancer derivatives of the this compound, such as imidazolium salts, can induce apoptosis in cancer cells. This process is often initiated through the intrinsic pathway, which is triggered by intracellular stress and culminates in the activation of caspases, the executioners of cell death. Imidazolium salts are thought to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[1][5][6]
Experimental Protocols
Synthesis of a Dehydroepiandrosterone Analogue from this compound
The following is a representative, multi-step protocol for the synthesis of a dehydroepiandrosterone (DHEA) analogue, a biologically active steroid, starting from the this compound. This process involves a series of reactions to construct the C and D rings of the steroid nucleus onto the existing A and B rings of the WMK.
Step 1: Robinson Annulation to form the this compound (This protocol assumes the starting material is the this compound. For its synthesis, a Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone is typically employed.)
Step 2: Protection of the C-1 Carbonyl Group
-
Dissolve the this compound in a suitable solvent such as toluene.
-
Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone.
Step 3: Reduction of the C-6 Carbonyl Group
-
Dissolve the protected ketone in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the alcohol.
Step 4: Formation of the D-Ring (This is a simplified representation of a complex series of reactions that can vary. A common strategy involves the Torgov vinylogous Mukaiyama aldol (B89426) reaction.)
-
The alcohol from the previous step is converted to a suitable precursor for the annulation reaction.
-
This precursor is then reacted with a dienophile, such as 2-methyl-1,3-cyclopentanedione, under Lewis acid catalysis to construct the D-ring.
Step 5: Deprotection and Further Modifications
-
The protecting group at C-1 is removed using acidic conditions (e.g., aqueous HCl in acetone).
-
The resulting intermediate can then undergo further functional group manipulations, such as reduction and oxidation, to yield the final dehydroepiandrosterone analogue.
Biological Assay Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
-
Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell lysate or a purified receptor preparation.
-
Reaction Mixture: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone), and varying concentrations of the unlabeled test compound (the this compound derivative).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which traps the receptor-ligand complex) followed by washing.
-
Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, can then be determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The this compound has unequivocally established its role as a cornerstone in the synthesis of biologically significant molecules. Its utility as a chiral building block has enabled the creation of a vast library of derivatives with promising therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into the synthesis and biological evaluation of novel this compound analogues.
Future efforts in this area should focus on the development of more efficient and stereoselective synthetic routes to complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The exploration of new biological targets and signaling pathways for this compound derivatives will undoubtedly open up new avenues for the treatment of a wide range of human diseases. As our understanding of the intricate cellular processes underlying disease continues to grow, the versatility of the this compound will ensure its enduring legacy in the pursuit of novel and effective medicines.
References
- 1. Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. Wieland-Miescher_ketone [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Wieland-Miescher Ketone: A Seminal Chiral Building Block in Modern Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
The Wieland-Miescher ketone (WMK) is a bicyclic enedione that has established itself as a cornerstone in the total synthesis of complex molecules.[1][2] First prepared in its racemic form, this versatile synthon provides the foundational A/B ring structure common to steroids, making it an exceptionally valuable starting material.[1][3] Its true power as a chiral building block was unlocked with the advent of asymmetric organocatalysis, enabling the synthesis of enantiomerically pure WMK and, consequently, the stereocontrolled construction of a vast array of natural products and pharmaceutically relevant compounds.[1][4] This guide delves into the synthesis, key transformations, and strategic applications of the this compound, providing detailed protocols and data for the modern synthetic chemist.
The Asymmetric Synthesis of the this compound
The most significant route to enantiomerically enriched this compound is the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, catalyzed by the chiral amino acid L-proline.[1][5] This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, is a landmark in organocatalysis.[1][3] The process proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation.[6][7]
The use of (S)-proline as a catalyst typically yields the (S)-enantiomer of the this compound. The reaction's enantioselectivity is highly dependent on the solvent and reaction conditions. While the formation of the intermediate Hajos-Parrish ketone can proceed with excellent enantioselectivity, the subsequent dehydration to the this compound sometimes occurs with lower selectivity.[3][4]
Various catalysts and conditions have been explored to optimize the yield and enantioselectivity of the this compound synthesis. L-proline remains the most common and cost-effective catalyst.
| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | DMSO | 49 | 76 | [1] |
| (S)-Proline in [pyC4]NTf2 | Ionic Liquid | 88 | 93 | [8] |
| N-tosyl-(Sa)-binam-L-prolinamide / Benzoic Acid | Solvent-free | 93 | 94 | [9] |
This protocol is adapted from established procedures for the organocatalytic Robinson annulation.[1][10]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-proline (0.1 eq) in anhydrous DMSO.
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the (S)-Wieland-Miescher ketone.
-
Determine the enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]
This compound as a Chiral Synthon
The synthetic utility of WMK stems from its rigid bicyclic structure and the differential reactivity of its two ketone functionalities.[4][11] The enone moiety (containing the C1-carbonyl) and the saturated ketone (C6-carbonyl) can be functionalized selectively, allowing for a stepwise and controlled elaboration of the molecular framework.[11] This strategic functionalization is the key to its use as a chiral building block in synthesizing sesquiterpenoids, diterpenes, and steroids.[1][5]
The ability to selectively modify one carbonyl group in the presence of the other is crucial.
Protocol: Selective Ketalization of the Saturated C6-Carbonyl This procedure protects the more reactive saturated ketone, allowing for chemistry to be performed on the enone system.[11]
Materials:
-
This compound
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in benzene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water has been collected in the trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting monoketal can often be used in the next step without further purification.
Applications in Total Synthesis
The this compound has been instrumental in the synthesis of over 50 natural products.[1] Its applications range from the synthesis of steroids, where it provides the AB-ring system, to complex diterpenes like Taxol.[1][5]
Case Study: Synthesis of Adrenosterone The synthesis of adrenosterone, a steroid hormone, showcases the utility of WMK as an A/B ring synthon. The synthesis involves the stereocontrolled addition of the remaining C and D rings onto the WMK core.[1][5]
Conclusion
Decades after its discovery, the this compound continues to be an indispensable chiral building block in organic synthesis.[2] The development of efficient, enantioselective organocatalytic methods for its preparation has cemented its role in the stereocontrolled synthesis of complex natural products and active pharmaceutical ingredients.[4] Its rigid framework and versatile functional handles ensure that the this compound will remain a powerful tool for synthetic chemists aiming to address the challenges of constructing intricate molecular architectures.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Wieland-Miescher_ketone [chemeurope.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Wieland-Miescher Ketone: A Cornerstone in Modern Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK), a seemingly simple bicyclic enedione, has for decades held a position of profound importance in the field of organic chemistry.[1][2] Its rigid, stereochemically-defined framework provides an ideal starting point for the construction of complex molecular architectures, making it an indispensable building block in the total synthesis of numerous natural products, particularly terpenoids and steroids.[1][3] This guide provides a comprehensive technical overview of the this compound's role in natural product synthesis, focusing on its preparation, key transformations, and its application in the synthesis of notable bioactive molecules.
Synthesis of the this compound: From Racemates to Enantiopure Scaffolds
The classical synthesis of the this compound is achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[1][4] This robust reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, efficiently constructs the characteristic bicyclic core.
Experimental Protocol: Racemic Synthesis of the this compound
A typical procedure for the racemic synthesis is as follows:
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base (e.g., triethylamine, potassium hydroxide)
-
Solvent (e.g., benzene, methanol)
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent, a catalytic amount of base is added.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until the Michael addition is complete (monitoring by TLC).
-
The reaction mixture is then heated to reflux to induce the intramolecular aldol condensation and subsequent dehydration.
-
After cooling, the reaction is worked up by extraction and purified by chromatography or crystallization to afford the this compound.
Enantioselective Synthesis: The Rise of Organocatalysis
A significant breakthrough in WMK synthesis was the development of enantioselective methods, most notably the organocatalytic approach pioneered by Hajos and Parrish.[1] This method utilizes a chiral amine catalyst, typically L-proline, to induce asymmetry in the Robinson annulation, yielding the optically active this compound. This enantioselective transformation has been a cornerstone of asymmetric organocatalysis and has enabled the synthesis of chiral natural products from an achiral starting material.
Over the years, a plethora of more efficient organocatalysts have been developed, leading to significant improvements in both yield and enantioselectivity. A summary of the performance of various catalysts in the synthesis of the (S)-Wieland-Miescher ketone is presented in the table below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 3 | DMSO | - | - | ~70 |
| N-Tosyl-(Sa)-binam-L-prolinamide | 1 | - | 5 days | 84-85 | 96-97 |
| Chiral Primary Amine | 2 | Solvent-free | 2 days | 90 | 90 |
| Bimorpholine Derivative | - | - | - | up to 92 | up to 95 |
Table 1: Comparison of Organocatalysts for the Enantioselective Synthesis of the this compound.
Experimental Protocol: Enantioselective Synthesis using N-Tosyl-(Sa)-binam-L-prolinamide
The following is a representative procedure for the highly enantioselective synthesis of the (S)-Wieland-Miescher ketone.[5]
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone 1)
-
N-Tosyl-(Sa)-binam-L-prolinamide (catalyst 2)
-
Benzoic acid
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A 50-mL round-bottomed flask is charged with triketone 1 (15.0 g, 76.5 mmol), catalyst 2 (400 mg, 0.74 mmol, 0.01 equiv), and benzoic acid (230 mg, 1.9 mmol, 0.025 equiv).[5]
-
The flask is capped, and the mixture is stirred at 22 °C for 5 days.[5]
-
After the reaction is complete, the solution is transferred with EtOAc (100 mL) to a 250-mL round-bottomed flask.[5]
-
The organic solution is washed sequentially with saturated aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4.[5]
-
The solvent is removed under reduced pressure, and the residue is crystallized to afford (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione.[5]
The Robinson Annulation: A Mechanistic Overview
The formation of the this compound via the Robinson annulation is a classic example of a tandem reaction sequence. The process can be visualized as a logical flow of bond-forming events.
Caption: The Robinson Annulation pathway to the this compound.
Application in Natural Product Synthesis: The Danishefsky Synthesis of Taxol
The utility of the this compound as a chiral building block is exemplified in the monumental total synthesis of Taxol by the Danishefsky group.[6][7] Taxol, a potent anti-cancer agent, possesses a highly complex and stereochemically rich structure. The Danishefsky synthesis masterfully utilizes the pre-defined stereochemistry of the enantiopure this compound to control the stereochemical outcome of subsequent transformations, ultimately leading to the intricate core of the Taxol molecule.
The overall workflow of the Danishefsky synthesis, starting from the this compound, showcases a convergent strategy where complex fragments are synthesized independently and then coupled.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Wieland-Miescher_ketone [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Wieland-Miescher Ketone: A Comprehensive Technical Overview
The Wieland-Miescher ketone (WMK) is a foundational bicyclic diketone in the field of organic synthesis.[1][2] Its rigid, well-defined stereochemical structure has made it an invaluable chiral building block for the total synthesis of a multitude of complex natural products, particularly steroids, terpenoids, and other biologically active molecules.[1][3][4] This technical guide provides an in-depth look at its nomenclature, physicochemical properties, a key experimental protocol for its synthesis, and a visualization of its classic synthetic pathway.
Nomenclature and Identification
The systematic naming and identification of the this compound are crucial for unambiguous scientific communication.
-
Preferred IUPAC Name: 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[1]
-
Other IUPAC Name: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione.[5][6]
Physicochemical Data
The key quantitative properties of the this compound are summarized in the table below, facilitating easy reference for experimental design and characterization.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄O₂ | [1][5][8] |
| Molar Mass | 178.23 g/mol | [1][5][6] |
| Melting Point | 47 to 50 °C (117 to 122 °F; 320 to 323 K) | [1][9] |
| Boiling Point | 109-115 °C at 0.05 mmHg | [9] |
| Appearance | Beige to brown crystalline powder | [2] |
Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis of the this compound is a landmark achievement in organocatalysis. The following protocol is based on the highly influential procedure developed by Hajos and Parrish, which utilizes the chiral catalyst L-proline.[1]
Objective: To synthesize the (S)-enantiomer of the this compound in high enantiomeric excess.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-(-)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
(S)-(-)-Proline (typically 3 mol%) is added to the solution, and the mixture is stirred until the catalyst dissolves.
-
The solution is cooled to 0°C using an ice bath.
-
Methyl vinyl ketone (approximately 1.05 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 16-20 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel (typically using a mixture of hexane and ethyl acetate as the eluent) to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.[10]
The reaction proceeds via a Robinson annulation, where an initial Michael addition of the dione (B5365651) to methyl vinyl ketone is followed by an intramolecular aldol (B89426) condensation, catalyzed by proline.[1][11]
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow of the Robinson annulation reaction for the synthesis of the this compound.
Caption: Synthetic workflow for the this compound.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 20007-72-1 [smolecule.com]
- 6. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 20007-72-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of the Wieland-Miescher Ketone Using (S)-Proline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wieland-Miescher ketone is a crucial bicyclic diketone that serves as a versatile building block in the total synthesis of a wide array of natural products, including steroids, sesquiterpenoids, and diterpenes.[1][2] Its synthesis via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone has been a subject of extensive research. A significant breakthrough in this field was the development of an enantioselective version of this reaction using the readily available and inexpensive amino acid, (S)-proline, as an organocatalyst. This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, represents a landmark in asymmetric organocatalysis, providing access to the optically active this compound with high enantiomeric excess.[1][3][4] This document provides detailed protocols and data for this pivotal transformation.
Reaction Principle
The synthesis proceeds via a one-pot Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. (S)-proline catalyzes both steps enantioselectively. The proposed mechanism involves the formation of an enamine intermediate between the proline catalyst and the diketone, which then undergoes a stereoselective Michael addition to methyl vinyl ketone. Subsequent intramolecular aldol condensation and dehydration yield the enantioenriched this compound.[5][6][7]
Quantitative Data Summary
The efficiency and enantioselectivity of the proline-catalyzed synthesis of the this compound are highly dependent on the reaction conditions, including the solvent, catalyst loading, and temperature. The following table summarizes key quantitative data from various reported procedures.
| Catalyst | Reactants | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | DMF | 3 | Ambient | - | 93 | [1][4] |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | DMSO | - | - | 49 | 76 | [1] |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | [pyC4]NTf2 | 1 | Room Temp. | 88 | 93 | [8] |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | DMSO | - | Room Temp. | 67 | 65 | [8] |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | Solvent-free | - | - | 48 | 67 | [8] |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | - | - | - | 75 | 68 (84:16 er) | [9] |
Experimental Protocols
Protocol 1: General Procedure for the (S)-Proline-Catalyzed Synthesis of (S)-Wieland-Miescher Ketone
This protocol is a generalized procedure based on the seminal work in the field.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) in the chosen solvent (e.g., DMF or DMSO).
-
Catalyst Addition: Add (S)-proline (typically 3-35 mol%) to the solution and stir until it is dissolved or well-suspended.
-
Addition of Michael Acceptor: Cool the reaction mixture in an ice bath and add methyl vinyl ketone (1.1-1.5 equivalents) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 24-96 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-Wieland-Miescher ketone.
-
Characterization: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: High-Yield Synthesis in an Ionic Liquid Medium
This protocol is adapted from a procedure demonstrating high yield and enantioselectivity in an ionic liquid.[8]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (1 mmol), methyl vinyl ketone (1.2 mmol), (S)-proline (0.01 mmol, 1 mol%), and [pyC4]NTf2 (1 mL).
-
Reaction: Stir the mixture at room temperature for the optimized reaction time (e.g., 6 hours).
-
Extraction: After completion of the reaction, extract the product from the ionic liquid phase by adding diethyl ether (3 x 5 mL). The ionic liquid/catalyst phase can be retained for recycling.
-
Purification and Characterization: Combine the organic extracts, concentrate the solvent, and purify the residue by column chromatography to yield the (S)-Wieland-Miescher ketone. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Robinson Annulation for the Synthesis of Wieland-Miescher Ketone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wieland-Miescher ketone is a crucial bicyclic diketone that serves as a versatile starting material in the total synthesis of a wide array of natural products, including steroids, sesquiterpenoids, and diterpenes.[1] Its strategic importance lies in its embedded AB-ring structure characteristic of steroids.[1] The most common and efficient method for its synthesis is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[2][3][4]
This document provides detailed protocols for both the racemic and the highly sought-after enantioselective synthesis of the this compound via Robinson annulation. It includes a breakdown of the reaction mechanism, experimental procedures, and comparative data to guide researchers in selecting and performing the optimal synthesis for their specific needs.
Reaction Principle and Mechanism
The Robinson annulation for the this compound involves the reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).[1][2] The reaction proceeds in two main stages:
-
Michael Addition: The enolate of 2-methyl-1,3-cyclohexanedione acts as a Michael donor and adds to methyl vinyl ketone, the Michael acceptor, to form a 1,5-dicarbonyl intermediate.[2][3]
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl compound undergoes an intramolecular aldol reaction, where an enolate is formed and attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone functionality present in the this compound.[2][3][4]
The overall transformation results in the formation of a new six-membered ring fused to the initial cyclohexanedione.
Reaction Scheme
Caption: Overall reaction for the synthesis of the this compound.
Detailed Reaction Mechanism
Caption: Step-wise mechanism of the Robinson annulation.
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound
This protocol outlines a general procedure for the synthesis of racemic this compound.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Base (e.g., potassium hydroxide, triethylamine)
-
Solvent (e.g., methanol, benzene)
-
Apparatus for reflux and distillation
Procedure:
-
Michael Addition: Dissolve 2-methyl-1,3-cyclohexanedione in a suitable solvent. Add the base to the solution. Slowly add methyl vinyl ketone to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating.[5]
-
Robinson Annulation (Cyclization and Dehydration): After the Michael addition is complete, the reaction mixture is typically heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is purified by distillation or column chromatography to yield the this compound.
Protocol 2: Enantioselective Synthesis using L-Proline (Hajos-Parrish-Eder-Sauer-Wiechert reaction)
This protocol describes the highly influential organocatalytic enantioselective synthesis of the this compound.[1]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-proline (as organocatalyst)
-
Solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-methyl-1,3-cyclohexanedione and L-proline in the chosen aprotic polar solvent.
-
Addition of MVK: Slowly add methyl vinyl ketone to the solution. The reaction is typically stirred at room temperature for several days.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or other suitable analytical techniques. In some procedures, the intermediate bicyclic ketol may be isolated, while in others, the reaction proceeds directly to the enone.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, which usually involves extraction with an organic solvent and washing with aqueous solutions. The organic layer is dried and the solvent is evaporated. The resulting crude product is then purified, often by recrystallization, to yield the enantiomerically enriched this compound. A single recrystallization can significantly enhance the enantiomeric excess.[6]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of the this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for different synthetic approaches to the this compound.
Table 1: Racemic Synthesis
| Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Potassium Hydroxide | Methanol | Not Specified | Not Specified | [5] |
| Triethylamine | Benzene | Not Specified | Not Specified | [5] |
| Heat (no catalyst) | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Enantioselective Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | Not Specified | DMSO | 49 | 76 | [1] |
| L-proline | Not Specified | Not Specified | Not Specified | >70 | [7] |
| Chiral Primary Amine | 2 | Not Specified | 90 (100g scale) | 90 (>99 after recrystallization) | [6] |
| N-tosyl-(Sa)-binam-L-prolinamide | 2 | Solvent-free | 93 | 94 | [8] |
Applications in Drug Development
The this compound is a cornerstone in the synthesis of complex molecules with significant biological activity. Its utility has been demonstrated in the total synthesis of over 50 natural products, including anticancer, antimicrobial, antiviral, and immunomodulatory agents.[1] The ability to access enantiomerically pure forms of the this compound is particularly valuable, as the stereochemistry of the final natural product is often critical for its biological function. Notable examples of complex molecules synthesized from this starting material include the anticancer drug Taxol (in the Danishefsky synthesis) and the steroid adrenosterone.[1]
Conclusion
The Robinson annulation remains a highly effective and widely used method for the synthesis of the this compound. The development of organocatalytic enantioselective variants has significantly advanced the field, providing access to chiral building blocks essential for the synthesis of complex, biologically active molecules. The protocols and data presented herein offer a comprehensive guide for researchers to successfully synthesize this important synthetic intermediate.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Organocatalytic Synthesis of Wieland-Miescher Ketone Analogues
Introduction
The Wieland-Miescher ketone and its analogues are fundamental building blocks in the total synthesis of a wide range of complex natural products, including steroids and terpenoids.[1][2] The development of asymmetric organocatalysis has provided a powerful and environmentally benign approach to access these chiral synthons with high enantioselectivity. This has largely superseded classical methods that often required stoichiometric chiral reagents or metal-based catalysts.[3][4] The Robinson annulation, a key reaction in this context, can be efficiently catalyzed by small organic molecules, most notably L-proline and its derivatives, as well as other chiral primary and secondary amines.[1][5][6] These catalysts operate via enamine or iminium ion intermediates, mimicking enzymatic processes to achieve high levels of stereocontrol.[7]
Key Advantages of Organocatalysis:
-
High Enantioselectivity: Organocatalysts can induce high levels of asymmetry, leading to the formation of one enantiomer in significant excess.
-
Mild Reaction Conditions: These reactions are often performed under mild, ambient conditions, avoiding the need for harsh reagents or extreme temperatures.
-
Operational Simplicity: Organocatalysts are generally stable to air and moisture, simplifying the experimental setup.[6]
-
"Green" Chemistry: The use of metal-free catalysts and, in some cases, solvent-free conditions aligns with the principles of sustainable chemistry.[6][8]
-
Catalyst Availability: Many effective organocatalysts, such as L-proline, are readily available and inexpensive.[1]
Experimental Protocols
This section provides detailed experimental protocols for the organocatalytic synthesis of this compound analogues. Two representative procedures are highlighted: the classic L-proline catalyzed reaction and a more recent method employing a chiral primary amine catalyst.
Protocol 1: L-Proline-Catalyzed Asymmetric Robinson Annulation
This protocol is a one-pot procedure for the synthesis of (S)-Wieland-Miescher ketone.[6]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-proline (0.35 eq) in DMSO.
-
Add methyl vinyl ketone (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 89-90 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the (S)-Wieland-Miescher ketone.
Protocol 2: Chiral Primary Amine-Catalyzed Synthesis
This protocol describes a highly efficient and practical method for the synthesis of this compound analogues using a chiral primary amine catalyst, often with lower catalyst loading and shorter reaction times compared to proline.[5][9]
Materials:
-
2-substituted-1,3-cyclohexanedione (e.g., 2-methyl-1,3-cyclohexanedione)
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst (e.g., derived from an amino acid) (1-2 mol%)
-
Co-catalyst (e.g., triflic acid or a weak acid like m-nitrobenzoic acid)
-
Solvent (or solvent-free conditions)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 2-substituted-1,3-cyclohexanedione (1.0 eq), the chiral primary amine catalyst (e.g., 2 mol%), and the co-catalyst.
-
Add methyl vinyl ketone (1.2-1.5 eq).
-
The reaction can be run under solvent-free conditions or in a minimal amount of a suitable solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature or 60 °C) for the required time (typically 12-48 hours).[10]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, directly purify the mixture by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the desired this compound analogue.
Data Presentation
The following tables summarize quantitative data for the organocatalytic synthesis of this compound and its analogues using different catalytic systems.
Table 1: L-Proline Catalyzed Synthesis of this compound Analogues
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-methyl-1,3-cyclohexanedione | 35 | DMSO | 89 | 49 | 76 | [1] |
| 2 | 2-methyl-1,3-cyclohexanedione | 30 | DMF | 120-168 | 50-65 | 72-74 | [4] |
| 3 | 2-benzyl-1,3-cyclohexanedione | 30 | DMF | - | 50 | 72 | [4] |
| 4 | 2-methyl-1,3-cyclohexanedione | 1 | Ionic Liquid | - | 88 | 93 | [11][12] |
Table 2: Chiral Primary Amine and Other Organocatalyst-Catalyzed Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Co-catalyst | Conditions | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Amino-acid derived primary amine | 1 | - | solvent-free | - | up to 98 | up to 96 | [5][9] |
| 2 | N-tosyl-(Sa)-binam-L-prolinamide | 2 | Benzoic acid (0.5 mol%) | solvent-free | - | 93 | 94 | [8] |
| 3 | Chiral primary amine/TfOH | 2 | m-nitrobenzoic acid (1 mol%) | solvent-free, 60 °C | 48 | 90 | 90 | [10] |
| 4 | Bimorpholine derivative | - | - | - | - | up to 92 | up to 95 | [13] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a simplified catalytic cycle for the organocatalytic synthesis of this compound analogues.
Caption: General experimental workflow for the organocatalytic synthesis.
Caption: Simplified catalytic cycle for the amine-catalyzed Robinson annulation.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues | MDPI [mdpi.com]
- 5. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Optically Active Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone (WMK) is a critical building block in the total synthesis of a vast array of natural products, including steroids and terpenoids, valued for their potential therapeutic properties.[1][2][3][4] Its bicyclic enedione structure provides a versatile scaffold for complex molecular constructions.[4] This document provides detailed application notes and protocols for the scale-up synthesis of optically active this compound, focusing on modern organocatalytic methods that offer significant advantages over classical approaches. A comparative analysis of different synthetic strategies is presented, followed by a comprehensive, step-by-step protocol for a highly efficient and scalable synthesis.
Introduction to this compound Synthesis
The synthesis of the this compound is a landmark example of the Robinson annulation, a powerful ring-forming reaction in organic chemistry.[2] The classical approach, developed in the 1970s, utilizes L-proline as a chiral catalyst to induce asymmetry in the intramolecular aldol (B89426) condensation step, yielding the optically active (S)-enantiomer.[2][5] This method, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a pioneering discovery in the field of organocatalysis.[1][2]
However, the traditional proline-catalyzed synthesis presents challenges for large-scale production, primarily due to modest enantioselectivity (typically around 70% enantiomeric excess, ee), which necessitates a difficult and wasteful fractional crystallization step to obtain enantiomerically pure material.[6] Furthermore, the reaction often requires high catalyst loading and long reaction times.[7]
Recent advancements in organocatalysis have led to the development of more efficient and scalable methods for the synthesis of optically active WMK.[1][6][7] These modern approaches employ novel organocatalysts that provide significantly higher enantioselectivities and yields with lower catalyst loadings, obviating the need for chiral resolution.[6][7] This application note will focus on a highly effective method utilizing a chiral primary amine catalyst, which has demonstrated excellent performance on a gram scale.[7]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route for the scale-up production of optically active this compound depends on several factors, including desired enantiopurity, yield, cost, and process scalability. Below is a summary of key quantitative data for different catalytic systems.
| Catalyst | Scale | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Solvent | Key Advantages | Key Disadvantages | Reference |
| (S)-Proline | Lab-scale | 3 | 56 | ~70 | DMF | Readily available and inexpensive catalyst. | Modest ee requires fractional crystallization, leading to lower overall yield of pure enantiomer. | [5][6] |
| Chiral Primary Amine | Gram-scale | 1 | up to 98 | up to 96 | Solvent-free | High yield and enantioselectivity, low catalyst loading, fast reaction times, solvent-free conditions. | Catalyst synthesis may be more complex than proline. | [7] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 12 g | 1 | 83 (overall) | 96-97 | Not specified | High enantioselectivity, low catalyst loading, high atom economy, negligible waste. | The catalyst is more complex and may be more expensive. | [6] |
| Yeast (Kinetic Resolution) | Preparative | N/A | Nearly quantitative | 98 (for R-enantiomer) | Glucose medium | Provides access to highly enantiomerically enriched material. | A resolution method, not an asymmetric synthesis; requires preparation of racemic or partially enriched starting material. | [8][9] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.
Caption: Reaction pathway for the synthesis of this compound.
A generalized workflow for the scale-up synthesis is depicted below.
Caption: Generalized experimental workflow for chemical synthesis.
Detailed Experimental Protocol: Organocatalytic Scale-up Synthesis
This protocol is adapted from a highly efficient method for the gram-scale synthesis of this compound using a chiral primary amine catalyst.[7]
4.1. Materials and Equipment
-
Reactants:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (freshly distilled)
-
-
Catalyst:
-
Chiral primary amine catalyst (e.g., as described in Zhou et al., J. Org. Chem. 2012, 77, 2526-2530)[7]
-
-
Equipment:
-
Round-bottom flask or jacketed reactor of appropriate size
-
Magnetic stirrer or overhead stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments: TLC plates, NMR spectrometer, chiral HPLC system
-
4.2. Reaction Procedure
-
Reactor Setup: To a clean and dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione.
-
Catalyst Addition: Add the chiral primary amine catalyst (1 mol%) to the flask.
-
Reactant Addition: Cool the mixture in an ice bath and add freshly distilled methyl vinyl ketone dropwise over a period of 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
4.3. Work-up and Purification
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, optically active this compound.
4.4. Product Characterization
-
Appearance: Pale yellow oil or low-melting solid.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Chiral Purity: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Safety Considerations
-
Methyl vinyl ketone is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Follow standard laboratory safety procedures for handling all chemicals and solvents.
-
Conduct a thorough risk assessment before performing the synthesis on a large scale.
Conclusion
The scale-up synthesis of optically active this compound is a crucial process for the production of numerous complex natural products. While the classical proline-catalyzed method was a foundational discovery, modern organocatalytic approaches offer superior efficiency, enantioselectivity, and scalability. The detailed protocol provided herein, utilizing a chiral primary amine catalyst, represents a practical and high-yielding method for obtaining this important chiral building block in large quantities, thereby facilitating further research and development in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Access to this compound in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Wieland-Miescher Ketone for Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK) is a foundational building block in the total synthesis of steroids, owing to its intrinsic bicyclic structure that mirrors the A and B rings of the steroid nucleus.[1][2] This versatile synthon, available in both racemic and enantiomerically pure forms, provides a strategic starting point for the construction of a wide array of steroidal compounds, including androgens, estrogens, and corticosteroids.[3] The derivatization of the this compound is a critical phase in steroid synthesis, enabling the introduction of the necessary functional groups and stereochemistry required for the formation of the complete tetracyclic steroid framework and its subsequent elaboration into specific therapeutic agents.
This document provides detailed application notes and experimental protocols for the key derivatization reactions of the this compound in the context of steroid synthesis.
Selective Protection of Carbonyl Groups
The this compound possesses two distinct carbonyl groups: a non-conjugated ketone at C-1 and an α,β-unsaturated ketone at C-6. The differential reactivity of these two groups allows for their selective protection, a crucial step to direct subsequent reactions to specific sites of the molecule.
Application: Selective protection is paramount for orchestrating the regioselective introduction of substituents. For instance, protection of the more reactive C-1 carbonyl allows for transformations at the less reactive C-6 position and the surrounding carbons, which is essential for building the C and D rings of the steroid.
Protocol 1: Selective Ketalization of the C-1 Carbonyl
This protocol describes the selective protection of the non-conjugated C-1 ketone as a ketal.
Reaction:
Figure 1: Selective ketalization of this compound.
Methodology:
-
To a solution of this compound (1.0 eq) in benzene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired monoketal.
| Reactant/Reagent | Molar Eq. | Typical Yield | Reference |
| This compound | 1.0 | 85-95% | [1] |
| Ethylene Glycol | 1.2 | ||
| p-Toluenesulfonic acid | 0.05 |
Stereoselective Reduction of the Carbonyl Groups
The stereoselective reduction of the carbonyl groups of the this compound and its derivatives is a critical step in establishing the correct stereochemistry of the steroid nucleus.
Application: The resulting hydroxyl groups can be used as handles for further functionalization or can be eliminated to introduce unsaturation at specific positions. The stereochemical outcome of these reductions is often crucial for the biological activity of the final steroid product.
Protocol 2: Stereoselective Reduction of the C-1 Carbonyl
This protocol describes the stereoselective reduction of the non-conjugated C-1 ketone.
Reaction Workflow:
References
Application of Wieland-Miescher Ketone in the Total Synthesis of Taxol: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wieland-Miescher ketone, a well-known bicyclic enedione, has served as a versatile starting material in the total synthesis of numerous complex natural products. Its rigid, pre-functionalized decalin skeleton provides a strategic advantage for the stereocontrolled construction of intricate molecular architectures. One of the most prominent applications of the this compound is in the convergent total synthesis of the potent anticancer agent, Taxol (paclitaxel), as demonstrated by the Danishefsky group.[1][2] This application note provides a detailed account of the utilization of the this compound in this landmark synthesis, including key transformations, quantitative data, and detailed experimental protocols for the initial steps.
The Danishefsky synthesis of Taxol is a convergent approach, wherein the A and C rings of the Taxol core are synthesized separately and later coupled to form the eight-membered B ring.[1][2] The optically active (+) enantiomer of the this compound serves as the chiral starting material for the construction of the C ring, with the inherent stereochemistry of the ketone directing the stereochemical outcome of subsequent reactions.[1][2]
Strategic Importance of this compound in the Danishefsky Synthesis
The selection of the this compound as the starting material for the C ring of Taxol offers several strategic advantages:
-
Readily Available Chiral Pool Starting Material: The enantiomerically pure this compound is commercially available, providing a convenient and cost-effective entry point to a chiral synthesis.
-
Pre-installed Stereocenter: The chiral center at the angular methyl group of the ketone is leveraged to control the stereochemistry of newly formed chiral centers during the synthesis.
-
Functional Group Handles: The two ketone functionalities and the enone system provide versatile handles for a variety of chemical transformations, allowing for the stepwise introduction of the required functionalities of the Taxol C ring.
-
Rigid Bicyclic System: The rigid decalin framework allows for predictable stereochemical outcomes in many reactions.
Synthesis of the C Ring from this compound: Key Transformations
The initial steps of the Danishefsky synthesis focus on the elaboration of the this compound to install the necessary functional groups and stereocenters of the Taxol C ring and the appended D (oxetane) ring. The key transformations are summarized below.
Data Presentation: Synthesis of Key Intermediates from this compound
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | Unsaturated Ketoalcohol | NaBH₄, EtOH, 0 °C | 97 |
| 2 | Acetate (B1210297) Protected Ketoalcohol | Ac₂O, DMAP, CH₂Cl₂, Pyr, 0 °C | 99 |
| 3 | Ketal Protected System | (CH₂OH)₂, Naphthalenesulfonic Acid, PhH, Reflux | 70 |
| 4 | TBS Protected Alcohol | 1. NaOMe, MeOH, THF; 2. 2,6-Lutidine, TBSOTf, CH₂Cl₂, 0 °C | 97 (over 2 steps) |
| 5 | Diol | BH₃·THF, H₂O₂, NaOH, H₂O, THF, 0 °C to RT | 62 (over 3 steps from ketal) |
| 6 | Ketone | H₂Cr₂O₇·2Pyr, CH₂Cl₂, 0 °C to RT | Not specified individually |
| 7 | Epoxide | Me₃S⁺I⁻, TMS₂NK, THF, 0 °C | 99 |
| 8 | Allylic Alcohol | Al(Oi-Pr)₃, PhMe, Reflux | 99 |
Experimental Protocols
The following are detailed experimental protocols for the initial key steps in the synthesis of the Taxol C ring from the this compound, as adapted from the Danishefsky group's 1996 publication in the Journal of the American Chemical Society.
Step 1: Reduction of this compound
Reaction: Conversion of this compound to the corresponding unsaturated ketoalcohol.
Procedure: To a solution of (+)-Wieland-Miescher ketone (1.00 g, 5.61 mmol) in absolute ethanol (B145695) (25 mL) at 0 °C was added sodium borohydride (B1222165) (0.212 g, 5.61 mmol) in one portion. The reaction mixture was stirred at 0 °C for 1.5 hours. The reaction was then quenched by the addition of acetone (B3395972) (5 mL) and the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (25 mL). The aqueous layer was extracted with ethyl acetate (2 x 25 mL). The combined organic layers were washed with brine (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude unsaturated ketoalcohol, which was used in the next step without further purification.
Step 2: Acetate Protection
Reaction: Protection of the secondary alcohol as an acetate ester.
Procedure: To a solution of the crude unsaturated ketoalcohol from the previous step in CH₂Cl₂ (20 mL) and pyridine (B92270) (5 mL) at 0 °C was added acetic anhydride (B1165640) (1.06 mL, 11.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture was stirred at 0 °C for 4 hours. The mixture was then diluted with CH₂Cl₂ (30 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica (B1680970) gel to afford the acetate-protected ketoalcohol.
Step 3: Ketal Protection
Reaction: Protection of the saturated ketone as an ethylene (B1197577) ketal.
Procedure: A solution of the acetate-protected ketoalcohol (1.00 g, 4.23 mmol), ethylene glycol (1.18 mL, 21.2 mmol), and a catalytic amount of naphthalenesulfonic acid in benzene (B151609) (50 mL) was heated to reflux with a Dean-Stark trap for 12 hours. The reaction mixture was cooled to room temperature and washed with saturated aqueous sodium bicarbonate (25 mL) and brine (25 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the desired ketal.
Synthetic Pathway Visualization
The following diagrams illustrate the key synthetic transformations starting from the this compound.
Caption: Initial transformations of the this compound.
Caption: Elaboration of the C ring towards the allylic alcohol intermediate.
Conclusion
The Danishefsky total synthesis of Taxol stands as a testament to the power of strategic planning in complex molecule synthesis. The judicious choice of the this compound as a starting material for the C ring fragment was instrumental to the success of this endeavor. The inherent chirality and functionality of this readily available building block enabled a highly efficient and stereocontrolled construction of a key portion of the Taxol core. The methodologies and strategies developed in this synthesis continue to inform and inspire the field of natural product synthesis and drug development.
References
Application Notes and Protocols: The Wieland-Miescher Ketone in Terpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wieland-Miescher ketone (WMK) is a foundational building block in the total synthesis of complex natural products, particularly terpenoids and steroids.[1][2][3] Its rigid bicyclic structure, containing two ketone functionalities and a key double bond, provides a versatile scaffold for the stereocontrolled construction of intricate molecular architectures.[4][5] The advent of enantioselective synthesis, primarily through organocatalysis, has further solidified the importance of WMK as a chiral starting material for the asymmetric synthesis of bioactive molecules.[3][6] These application notes provide an overview of the use of the this compound in terpenoid synthesis, including detailed experimental protocols for its enantioselective preparation and its application in the total synthesis of notable terpenoids.
Data Presentation
Enantioselective Synthesis of this compound
The enantioselective synthesis of the this compound is most commonly achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, catalyzed by a chiral organocatalyst.[3][4] L-proline and its derivatives are among the most studied catalysts for this transformation. The efficiency and enantioselectivity of this reaction are highly dependent on the catalyst and reaction conditions.
| Catalyst | Co-catalyst / Additive | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | - | DMSO | 114 | 7 | 6 | [7] |
| L-leucine | 1M HClO₄ | DMSO | 22 | 74 | 84 | [7] |
| L-methionine | 1M HClO₄ | DMSO | 22 | 74 | 84 | [7] |
| L-phenylalanine | 1M HClO₄ | DMSO | 22 | 56 | 91 | [7] |
| (S)-N-Tosyl-binam-prolinamide | Benzoic acid | Solvent-free | - | 93 | 94 | [5] |
| Bimorpholine derivative | - | - | - | up to 92 | up to 95 | [8] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-(-)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 N)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add (S)-(-)-proline (0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 N HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of 3β-hydroxy-7β-kemp-8(9)-en-6-one from this compound
This synthesis highlights the use of the this compound in constructing complex polycyclic diterpenoids. The key steps involve selective protection, alkylation, and a domino metathesis reaction.[2]
Step 1: Selective Protection of the Enone
-
To a solution of (S)-Wieland-Miescher ketone (1.0 eq) in toluene, add ethanedithiol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After 4 hours, cool the reaction to room temperature, and quench with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield the thioketal-protected this compound.
Step 2: Regioselective Alkylation
-
To a solution of the protected ketone (1.0 eq) in THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir for 1 hour at -78 °C, then add the desired alkylating agent (e.g., a functionalized alkyl halide).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Domino Metathesis for Tetracycle Formation
Subsequent steps to introduce the necessary dienyne functionality are required before this key reaction.
-
Dissolve the dienyne precursor (1.0 eq) in degassed dichloromethane.
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the mixture to reflux and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the tetracyclic core of 3β-hydroxy-7β-kemp-8(9)-en-6-one.
Further functional group manipulations are necessary to complete the total synthesis.
Protocol 3: Key Steps in the Danishefsky Synthesis of Taxol from this compound
The Danishefsky synthesis of Taxol is a landmark in organic chemistry, utilizing the (+)-enantiomer of the this compound to establish the C and D rings of the Taxol core.[1][4]
Step 1: Reduction and Protection
-
Reduce the diketone of (+)-Wieland-Miescher ketone with sodium borohydride (B1222165) to yield the unsaturated ketoalcohol.[4]
-
Protect the resulting alcohol as an acetate ester using acetic anhydride (B1165640) and pyridine.[4]
-
Protect the remaining ketone as a ketal using ethylene (B1197577) glycol and an acid catalyst. This is accompanied by an alkene rearrangement.[4]
Step 2: Functionalization of the C-Ring
-
Replace the acetate protecting group with a tert-butyldimethylsilyl (TBS) ether.[4]
-
Perform hydroboration-oxidation on the alkene to introduce a hydroxyl group.[4]
-
Oxidize the newly formed alcohol to a ketone using pyridinium (B92312) dichromate (PDC).[4]
Step 3: Formation of the Oxetane (B1205548) D-Ring
-
Treat the ketone with the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) to form an epoxide.[4]
-
Open the epoxide with a suitable nucleophile to initiate the formation of the four-membered oxetane ring, a key feature of the Taxol molecule.
This sequence provides a highly functionalized intermediate that is then elaborated to complete the synthesis of the Taxol core.
Visualizations
Caption: Enantioselective synthesis of this compound.
Caption: General workflow for terpenoid synthesis from WMK.
Caption: Logical relationships in Danishefsky's Taxol synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Transformations of the Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of organic synthesis. Its rigid, bicyclic framework, adorned with strategically placed functional groups, has rendered it an invaluable starting material for the stereocontrolled synthesis of a vast array of complex natural products, particularly steroids, terpenoids, and other biologically active molecules. This document provides detailed application notes and protocols for key functional group transformations of the this compound, aimed at guiding researchers in the effective utilization of this versatile building block.
Overview of this compound's Reactivity
The synthetic utility of the this compound stems from the differential reactivity of its three main functional groups: an α,β-unsaturated ketone, an isolated ketone, and a tetrasubstituted olefin. This allows for a high degree of chemo- and stereoselectivity in its transformations.
Key Reactive Sites:
-
C1-Carbonyl (α,β-Unsaturated): Susceptible to 1,2- and 1,4-additions (conjugate additions). Can be selectively reduced.
-
C6-Carbonyl (Isolated): More sterically accessible and generally more reactive towards nucleophiles than the C1-carbonyl. Can be selectively protected as a ketal.
-
C4-C5 Double Bond: Can undergo hydrogenation and other electrophilic additions.
-
α-Positions to the Carbonyls: Can be deprotonated to form enolates for alkylation and other C-C bond-forming reactions.
Enantioselective Synthesis of this compound
The enantiomerically pure forms of the this compound are crucial for asymmetric synthesis. The most common method for their preparation is the organocatalyzed intramolecular aldol (B89426) condensation of the corresponding trione, a reaction famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]
Experimental Protocol: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from a solvent-free, highly efficient procedure.
Reaction:
Caption: Enantioselective synthesis of (S)-Wieland-Miescher Ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
N-Tosyl-(Sa)-binam-L-prolinamide (organocatalyst)
-
Benzoic acid
-
Solvents for workup and purification (e.g., dichloromethane (B109758), ethyl acetate (B1210297), hexanes)
Procedure:
-
Michael Addition: To a neat mixture of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.1 eq), add triethylamine (0.01 eq). Stir the mixture at room temperature for 24 hours. The reaction can be monitored by TLC.
-
Aldol Condensation: To the crude triketone from the previous step, add the organocatalyst N-tosyl-(Sa)-binam-L-prolinamide (0.02 eq) and benzoic acid (0.005 eq). Stir the solvent-free mixture at room temperature for 48-72 hours.
-
Workup and Purification: Dissolve the reaction mixture in dichloromethane and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
| Catalyst Loading (mol%) | Co-catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2 | 0.5 (Benzoic Acid) | 93 | 94 |
| 3 (L-Proline) | - | 49 | 76 |
Selective Functional Group Transformations
Selective Protection of the C6-Carbonyl Group
The non-conjugated C6-ketone can be selectively protected as a ketal, leaving the C1-enone available for further transformations.[2]
Experimental Protocol: Selective Ketalization of this compound
Caption: Selective ketalization of the C6-carbonyl group.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Benzene
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
A solution of this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in benzene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the C6-ketal.
| Reactant | Product | Reagents | Yield (%) |
| This compound | C6-Ketal | Ethylene glycol, p-TsOH | ~92 |
Diastereoselective Reduction of the C1-Carbonyl Group
The conjugated ketone at C1 can be selectively reduced with sodium borohydride (B1222165) to the corresponding allylic alcohol with high diastereoselectivity.[3]
Experimental Protocol: Diastereoselective Reduction of this compound
Caption: Diastereoselective reduction of the C1-carbonyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane at 0°C.
-
Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Substrate | Product Stereochemistry | Diastereomeric Excess (de, %) | Yield (%) |
| (S)-Wieland-Miescher Ketone | (4aS,5S)-allylic alcohol | >95 | ~90 |
Kinetic Resolution via Yeast-Mediated Reduction
Enantiomerically enriched this compound can be obtained through a kinetic resolution using yeast, which selectively reduces one enantiomer.[4][5]
Experimental Protocol: Kinetic Resolution of Racemic this compound
Caption: Kinetic resolution of racemic WMK using yeast.
Materials:
-
Racemic this compound
-
Torulaspora delbrueckii IFO 10921
-
Glucose medium
-
Ethyl acetate
Procedure:
-
Cultivate Torulaspora delbrueckii in a glucose medium.
-
Add a solution of racemic this compound in a minimal amount of ethanol (B145695) to the yeast culture.
-
Incubate the mixture with shaking at room temperature for 24-48 hours.
-
Extract the culture medium with ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.
-
The unreacted (R)-Wieland-Miescher ketone and the reduced (4aS,5S)-alcohol can be separated by column chromatography.
| Substrate (ee, %) | Unreacted Enantiomer (ee, %) | Reduced Product (de, %) | Yield (%) |
| Racemic (0) | (R)-WMK (>98) | (4aS,5S)-Alcohol (>94) | ~45% of each |
Alkylation of this compound
Alkylation of the this compound typically proceeds via its enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.
Experimental Protocol: Alkylation at the α-Position to the C6-Carbonyl
This protocol is a general representation and may require optimization for specific alkylating agents.
Procedure:
-
To a solution of the C1-protected this compound (e.g., the C1-thioketal) in anhydrous THF at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the solution for 1 hour at -78°C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide) (1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Data
The following table summarizes key spectroscopic data for the this compound.[6][7]
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound | 5.86 (s, 1H), 2.80-2.10 (m, 8H), 1.85-1.60 (m, 4H), 1.35 (s, 3H) | 198.5, 168.2, 126.5, 53.8, 41.5, 36.8, 34.2, 31.0, 29.8, 22.5, 18.0 | 1710, 1665, 1615 |
Applications in Drug Development
The this compound serves as a crucial starting material for the synthesis of various steroidal and terpenoid-based drugs. Its A/B ring system provides a ready-made scaffold that can be elaborated to access complex polycyclic structures. For instance, it has been instrumental in the synthesis of adrenosterone (B1665554) and precursors to taxol.[1] The ability to introduce diverse functionalities at various positions through the transformations described above allows for the creation of libraries of novel compounds for drug discovery programs.
Conclusion
The this compound remains a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist. A thorough understanding of the reactivity of its functional groups and the application of the selective transformations detailed in these notes will continue to facilitate the synthesis of complex and medicinally important molecules.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access to this compound in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(20007-72-1) MS spectrum [chemicalbook.com]
Application Notes and Protocols for the Asymmetric Reduction of Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone is a crucial building block in the total synthesis of a wide array of complex natural products, including steroids and terpenoids.[1] Its prochiral nature makes it an excellent substrate for asymmetric transformations, particularly reductions, to yield enantiomerically enriched products that are valuable chiral synthons. This document provides an overview of common methods for the asymmetric reduction of this compound, focusing on organocatalytic and enzymatic approaches. Detailed protocols for key experiments are provided to facilitate their application in a research and development setting.
Introduction to Asymmetric Reduction Strategies
The asymmetric reduction of the this compound can be achieved through several catalytic methods, primarily categorized as organocatalysis and biocatalysis (enzymatic reduction). The choice of method often depends on the desired enantiomer, required scale, and available resources.
-
Organocatalysis: This approach utilizes small organic molecules as catalysts. For the this compound, proline and its derivatives are the most common catalysts, operating via an enamine mechanism to facilitate highly stereoselective intramolecular aldol (B89426) condensation of a triketone precursor.[2][3]
-
Biocatalysis: This method employs enzymes, either as isolated proteins or within whole-cell systems, to catalyze the reduction. Yeasts, such as Torulaspora delbrueckii, and specific enzymes like ene-reductases have demonstrated high efficiency and enantioselectivity in the kinetic resolution and direct asymmetric reduction of the this compound.[4][5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the asymmetric synthesis and reduction of this compound, providing a comparative view of their efficacy.
| Catalyst/Enzyme | Method | Substrate | Product Configuration | Enantiomeric Excess (ee%) | Yield (%) | Reference(s) |
| L-Proline | Organocatalysis | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Wieland-Miescher ketone | 76 | 49 | [1][3] |
| Chiral Primary Amine | Organocatalysis | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | This compound | up to 96 | up to 98 | [6] |
| Torulaspora delbrueckii IFO 10921 | Kinetic Resolution (Whole Cell) | (±)-Wieland-Miescher ketone | (R)-Wieland-Miescher ketone | 98 | nearly quantitative | [4][7] |
| Oxidoreductase (IS2-SDR) | Kinetic Resolution (Isolated Enzyme) | (±)-Wieland-Miescher ketone | (4aR)-Wieland-Miescher ketone | 96.5 | - | [5] |
| Ene-reductase (from Bacillus subtilis) | Kinetic Resolution (Isolated Enzyme) | (±)-Wieland-Miescher ketone | (R)-Wieland-Miescher ketone | 98 | - | [8] |
Mandatory Visualizations
Proline-Catalyzed Intramolecular Aldol Condensation Pathway
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Access to this compound in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for the Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wieland-Miescher ketone (WMK) is a foundational building block in the total synthesis of a vast array of complex natural products, including steroids, terpenoids, and alkaloids.[1][2] Its bicyclic enedione framework presents two distinct ketone functionalities: a saturated ketone at C1 and an α,β-unsaturated ketone at C6. The differential reactivity of these two carbonyl groups allows for selective chemical modifications, a critical aspect in multi-step synthetic campaigns. The saturated ketone is generally more electrophilic and sterically accessible than the conjugated ketone, which is deactivated by resonance.[3] This inherent difference in reactivity forms the basis for selective protection group strategies, enabling chemists to unmask the reactivity of one ketone while the other remains inert to specific reaction conditions.
This document provides detailed application notes and experimental protocols for the most common and effective protecting group strategies for the this compound, focusing on selective ketalization, thioketalization, and enamine formation.
Selective Protection of the Saturated Carbonyl (C1) as a Ketal
The most widely employed strategy for the selective protection of the this compound involves the formation of a ketal at the more reactive saturated C1 carbonyl group. This is typically achieved by reacting the dione (B5365651) with ethylene (B1197577) glycol in the presence of an acid catalyst.
Application Notes:
-
Chemoselectivity: The reaction overwhelmingly favors the formation of the monoketal at the C1 position due to the higher reactivity of the saturated ketone compared to the conjugated ketone.
-
Catalysts: p-Toluenesulfonic acid (TsOH) is the most common catalyst. Other Brønsted acids can also be used.
-
Reaction Conditions: The reaction is typically carried out in a non-polar solvent such as benzene (B151609) or toluene, with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation.[4][5] Milder conditions, such as running the reaction at room temperature with an excess of ethylene glycol, can also be effective.[4]
-
Deprotection: The ketal protecting group is readily removed under acidic aqueous conditions to regenerate the ketone.
Quantitative Data Summary
| Protection Method | Reagents and Conditions | Product | Yield (%) | Reference |
| Ketalization | Ethylene glycol, TsOH, Benzene, reflux (Dean-Stark) | C1-monoketal | Typically high; a derivative was formed in 92% yield.[6] | [4][6] |
| Ketalization | Ethylene glycol, TsOH, Room Temperature | C1-monoketal | Conditions are known to be effective.[4] | [4] |
| Deprotection | Aqueous Acid (e.g., HCl, AcOH) | This compound | Generally quantitative. | [7] |
Experimental Protocols
Protocol 1.1: Selective Monoketalization of this compound
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzene (or Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add a solution of this compound (1.0 eq) in benzene.
-
Add ethylene glycol (1.1-1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C1-monoketal.
Protocol 1.2: Deprotection of the C1-Monoketal
Materials:
-
This compound C1-monoketal
-
Acetone (B3395972) (or THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or a mixture of acetic acid and water.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound C1-monoketal (1.0 eq) in acetone or THF.
-
Add dilute aqueous HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely converted to the dione.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Visualization
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(20007-72-1) MS spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Wieland-Miescher Ketone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Wieland-Miescher ketone synthesis, a cornerstone reaction in the total synthesis of steroids, terpenoids, and other complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important?
The this compound is a bicyclic enedione that serves as a versatile building block in organic synthesis.[1][2] Its rigid, functionalized structure makes it an ideal starting material for the construction of more complex molecules, particularly in the synthesis of steroids and other biologically active compounds.[1][2]
Q2: What is the general reaction mechanism for the synthesis?
The classical synthesis of the this compound is a Robinson annulation, which involves two key steps: a Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the bicyclic system. The use of a chiral organocatalyst, such as L-proline, can induce enantioselectivity in the product.[1][3]
Q3: What is a typical yield for the this compound synthesis?
Reported yields for the this compound synthesis can vary significantly, generally ranging from 56.8% to over 90%, depending on the reaction conditions, catalyst, and purification methods employed.[3]
Troubleshooting Guide
Low or No Product Yield
Low or no yield of the this compound is a common issue that can arise from several factors. This guide provides a systematic approach to troubleshooting and optimizing your reaction.
1. Incomplete Michael Addition
-
Symptom: Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted 2-methyl-1,3-cyclohexanedione.
-
Possible Cause: Insufficient catalyst activity or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the L-proline or other catalyst is of high purity and has been stored correctly.
-
Optimize Catalyst Loading: While higher catalyst loading can increase the rate, it can also lead to side reactions. See the table below for the effect of catalyst loading on yield.
-
Check Reactant Stoichiometry: An excess of methyl vinyl ketone can sometimes lead to side reactions.[3] Experiment with equimolar amounts or a slight excess of the dione (B5365651).
-
2. Incomplete Aldol Condensation/Cyclization
-
Symptom: TLC or NMR analysis indicates the presence of the intermediate trione, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.
-
Possible Cause:
-
Presence of Water: Water can inhibit the aldol condensation step.
-
Suboptimal Temperature: The reaction may require heating to facilitate cyclization and dehydration.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and consider adding molecular sieves to the reaction mixture.[3] A Dean-Stark apparatus can be used to azeotropically remove water, especially when using solvents like benzene (B151609) or toluene.[3]
-
Increase Reaction Temperature: Gently heating the reaction mixture can promote the cyclization and subsequent dehydration to the enone.
-
3. Formation of Side Products
-
Symptom: Multiple spots are observed on the TLC plate, and the isolated yield of the desired product is low after purification.
-
Possible Cause:
-
Polymerization of Methyl Vinyl Ketone: MVK is prone to polymerization, especially in the presence of base or upon prolonged reaction times.
-
Self-condensation of Starting Materials: Undesired side reactions can occur under the reaction conditions.
-
Double Michael Addition: An excess of methyl vinyl ketone can lead to the formation of a tricyclic side product.[3]
-
-
Troubleshooting Steps:
-
Freshly Distill Methyl Vinyl Ketone: Use freshly distilled MVK to minimize polymerization.
-
Control Reaction Time: Monitor the reaction closely by TLC and quench it once the starting material is consumed to avoid the formation of byproducts.
-
Optimize Reactant Ratio: Use a stoichiometric or slight excess of the dione to minimize double addition products.
-
Poor Enantioselectivity (for Asymmetric Synthesis)
-
Symptom: The measured enantiomeric excess (ee) of the product is lower than expected.
-
Possible Cause:
-
Catalyst Purity: The enantiopurity of the chiral catalyst (e.g., L-proline) is crucial.
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome of the reaction.
-
Reaction Temperature: Temperature can influence the transition state energies, affecting enantioselectivity.
-
-
Troubleshooting Steps:
-
Use High-Purity Catalyst: Ensure the use of a high-enantiopurity catalyst.
-
Solvent Screening: As shown in the data below, polar aprotic solvents like DMSO and DMF often provide good results. Ionic liquids have also been shown to enhance enantioselectivity.
-
Temperature Optimization: Running the reaction at a lower temperature may improve enantioselectivity, although it may require longer reaction times.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the this compound synthesis.
Table 1: Effect of Solvent on Yield and Enantioselectivity
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| [pyC4]NTf2 | 88 | 93 |
| [bmim]PF6 | 73 | 81 |
| [emim]EtSO4 | 68 | 74 |
| DMSO | 67 | 69 |
| DMF | 62 | 65 |
| NMP | 51 | 58 |
| THF | 42 | 51 |
| DCM | 35 | 45 |
Reaction conditions: L-proline (1 mol%) at room temperature.
Table 2: Effect of L-proline Catalyst Loading
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 88 | 93 |
| 2 | 85 | 91 |
| 5 | 82 | 88 |
| 10 | 78 | 85 |
Reaction conditions: [pyC4]NTf2 as solvent at room temperature.
Experimental Protocols
Protocol 1: General Procedure for L-proline Catalyzed this compound Synthesis
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in the chosen solvent (see Table 1), add L-proline (0.01-0.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Spot the starting material (2-methyl-1,3-cyclohexanedione), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the plate.
-
Elution: Develop the plate using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the progress of the reaction.
Visualizations
Caption: Workflow of the this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Improving Enantioselectivity in the Hajos-Parrish Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of the Hajos-Parrish reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hajos-Parrish reaction and why is enantioselectivity important?
The Hajos-Parrish reaction is an organocatalytic intramolecular aldol (B89426) reaction that utilizes a chiral catalyst, typically L-proline or its derivatives, to synthesize chiral bicyclic ketones, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone. These products are valuable building blocks in the total synthesis of steroids and other natural products. Enantioselectivity is crucial as it determines the stereochemical purity of the final product, which is often a critical factor for its biological activity in drug development.
Q2: What is the generally accepted mechanism for the Hajos-Parrish reaction?
The most widely accepted mechanism involves the formation of an enamine intermediate between the ketone substrate and the proline catalyst. This enamine then undergoes an intramolecular cyclization. The stereochemistry of the product is determined during the carbon-carbon bond-forming step, where the chiral catalyst directs the approach of the enamine to the carbonyl group. The carboxylic acid moiety of the proline catalyst is believed to play a crucial role in the transition state by acting as a proton shuttle.
Q3: What are the key factors that influence the enantioselectivity of the Hajos-Parrish reaction?
Several factors can significantly impact the enantiomeric excess (% ee) of the reaction. These include:
-
Catalyst Structure: The choice of catalyst and its stereochemistry are paramount. L-proline is the classic catalyst, but various derivatives have been developed to improve enantioselectivity.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and the solubility of the catalyst and reactants.
-
Temperature: Reaction temperature can affect the kinetics and thermodynamics of the diastereomeric transition states, often with lower temperatures favoring higher enantioselectivity.
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate and, in some cases, the enantioselectivity.
-
Water Content: The presence of small amounts of water can sometimes be beneficial, while excess water can be detrimental.
-
Substrate Structure: The structure of the starting triketone can also influence the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Possible Causes & Solutions:
-
Sub-optimal Solvent: The solvent plays a critical role in stabilizing the chiral transition state.
-
Recommendation: Screen a variety of solvents. While the original reaction used DMF, other solvents like DMSO and acetonitrile (B52724) have been employed. Protic solvents are generally not recommended as they can lead to poor stereocontrol. However, controlled addition of water to some organic solvents has been shown to improve enantioselectivity in certain cases.[1]
-
-
Incorrect Temperature: Higher temperatures can lead to lower enantioselectivity by reducing the energy difference between the diastereomeric transition states.
-
Recommendation: Perform the reaction at lower temperatures. A systematic screening from room temperature down to 0°C or even lower is advisable.
-
-
Improper Catalyst: The purity and choice of catalyst are crucial.
-
Recommendation: Ensure the L-proline or its derivative is of high purity. Consider using alternative catalysts that have shown high enantioselectivity for similar substrates.
-
-
Presence of Impurities: Acidic or basic impurities in the starting material or solvent can interfere with the catalytic cycle.
-
Recommendation: Purify the starting triketone and use high-purity, dry solvents.
-
-
Inappropriate Catalyst Loading: While the original procedure used 3 mol% of L-proline, the optimal loading can vary.[2]
-
Recommendation: Titrate the catalyst loading to find the optimal concentration for your specific substrate and conditions.
-
Issue 2: Low or Inconsistent Yield
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature (while being mindful of the potential impact on enantioselectivity).
-
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. A common side reaction is the self-condensation of the starting material.
-
Recommendation: Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, catalyst loading, or solvent.
-
-
Difficult Purification: The product may be difficult to isolate from the reaction mixture.
-
Recommendation: Develop an effective purification strategy. Column chromatography on silica (B1680970) gel is a common method. Ensure complete removal of the catalyst and any unreacted starting material.
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
Data Presentation
Table 1: Effect of Catalyst on Enantioselectivity in the Hajos-Parrish Reaction
| Catalyst | Substrate | Solvent | Yield (%) | % ee | Reference |
| (S)-Proline | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | DMF | - | 93 | [2] |
| cis-4,5-Methanoproline | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | - | 86 | 93 | [3] |
| trans-4,5-Methanoproline | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | - | 67 | 83 | [3] |
| trans-4,5-L-ethano catalyst | Triketone 1 | - | - | 98 | [4] |
| (S)-diphenyl(pyrrolidin-2-yl) methanol | 2-methylcyclopentane-1,3-dione, acrolein, and nitrostyrene | - | 73 | 85 | [5] |
Table 2: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions
| Solvent | Yield (%) | % ee | Reference |
| DMF | High | 93 | [2] |
| DMSO | Variable | Variable | [1] |
| Acetonitrile | Variable | Variable | [1] |
| Methanol | Poor Stereocontrol | Low | [1] |
| Water | Poor Reactivity | High | [1] |
| Methanol/Water Mixture | Good | High | [1] |
Experimental Protocols
Key Experiment: Original Hajos-Parrish Reaction
This protocol is based on the original work by Hajos and Parrish for the synthesis of the optically active bicyclic ketol.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (starting triketone)
-
(S)-(-)-proline
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in anhydrous DMF, add 3 mol% of (S)-(-)-proline.[2]
-
Stir the reaction mixture at ambient temperature under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the optically active bicyclic ketol.
Note: The specific concentrations, reaction times, and purification conditions may need to be optimized for different scales and specific substrate batches.
Mandatory Visualizations
Caption: Catalytic cycle of the Hajos-Parrish reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
References
Technical Support Center: Robinson Annulation of Wieland-Miescher Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Robinson annulation synthesis of the Wieland-Miescher ketone.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson annulation in the context of the this compound synthesis?
The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create a six-membered ring. In the synthesis of the this compound, it involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK).[1][2] The process consists of two sequential reactions: a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4]
Q2: What are the most common side reactions in this process?
The most prevalent side reaction is the polymerization of methyl vinyl ketone (MVK) under basic or acidic conditions.[2] This can significantly reduce the yield of the desired product. Other potential side reactions include the formation of an undehydrated aldol adduct and the generation of diastereomers, depending on the reaction conditions.
Q3: How can the polymerization of methyl vinyl ketone (MVK) be minimized?
To reduce MVK polymerization, several strategies can be employed. One common method is to use a precursor to MVK, such as a β-chloroketone or a Mannich base, which generates the α,β-unsaturated ketone in situ at a low concentration.[2][5] Another approach is the slow addition of MVK to the reaction mixture to maintain a low instantaneous concentration.
Q4: What is the role of the catalyst in this reaction, and what are the common choices?
Catalysts are crucial for promoting both the Michael addition and the aldol condensation steps. The reaction can be catalyzed by bases (e.g., potassium hydroxide, triethylamine) or acids (e.g., sulfuric acid).[2][6] For enantioselective synthesis of the this compound, organocatalysts like L-proline and its derivatives are frequently used.[1][2]
Q5: Can the Michael adduct be isolated before the aldol condensation?
Yes, in some procedures, the Michael adduct, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, is isolated first and then subjected to cyclization in a separate step.[2] This two-step approach can sometimes lead to higher overall yields by allowing for optimization of each step independently.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Polymerization of MVK: MVK is prone to polymerization, especially at higher concentrations and temperatures. 2. Inactive Catalyst: The base or acid catalyst may be old or decomposed. 3. Incorrect Stoichiometry: Molar ratios of reactants are critical. 4. Low Reaction Temperature: Insufficient energy for the reaction to proceed. | 1. Add MVK slowly to the reaction mixture. Consider using an MVK precursor like 1,3-dichloro-cis-2-butene (in the Wichterle reaction variant).[2][5] 2. Use a fresh batch of catalyst. 3. Carefully check the molar equivalents of 2-methyl-1,3-cyclohexanedione and MVK. 4. Ensure the reaction is running at the recommended temperature. Some protocols specify elevated temperatures (e.g., 60 °C) for the annulation step.[7] |
| Presence of an Unexpected Intermediate | 1. Incomplete Aldol Condensation: The intermediate Michael adduct may not have fully cyclized. 2. Incomplete Dehydration: The aldol addition product (a β-hydroxy ketone) may not have fully dehydrated to the final enone. | 1. Increase the reaction time or temperature for the cyclization step. Ensure the catalyst is active. 2. For the dehydration step, a Dean-Stark apparatus can be used to remove water, driving the equilibrium towards the dehydrated product.[6] Alternatively, stronger acidic or basic conditions might be required for the final elimination. |
| Formation of Multiple Products (Observed on TLC/NMR) | 1. Multiple Enolization Sites: Deprotonation at undesired positions can lead to different Michael adducts. 2. Lack of Stereocontrol: Formation of diastereomers of the this compound. | 1. The use of a dicarbonyl starting material like 2-methyl-1,3-cyclohexanedione generally directs enolization to the highly acidic central carbon. Ensure your starting material is pure. 2. For stereocontrol, employ an enantioselective catalyst such as L-proline. Reaction temperature can also influence stereoselectivity. |
| Difficulty in Product Purification | 1. Polymeric MVK byproducts: The polymer is often a sticky, difficult-to-remove residue. 2. Close Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Minimize MVK polymerization as described above. The polymer is typically insoluble in common organic solvents and can sometimes be removed by filtration. 2. Recrystallization can be an effective purification method for the this compound. A common solvent system is hexane-ethyl acetate (B1210297).[7] |
Quantitative Data on Reaction Yields
The overall yield of the this compound is highly dependent on the reaction conditions and the catalytic system employed. Below is a summary of reported yields from various protocols.
| Catalyst System | Base/Acid | Solvent | Temperature | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Triethylamine | Triethylamine | Benzene | Reflux | Not specified | Racemic | [6] |
| Potassium Hydroxide | KOH | Methanol | Not specified | 56.8 - 80 | Racemic | [6] |
| L-Proline | L-Proline | DMF | Ambient | Not specified | Optically Active | [1] |
| L-Proline | L-Proline | DMSO | Not specified | 49 | 76 | [1] |
| Chiral Primary Amine / TfOH | - | Solvent-free | 60 °C | 90 | 90 | [7] |
| N-Tosyl-(Sa)-binam-L-prolinamide | Benzoic Acid | - | Not specified | 83 | 96-97 | [8] |
Experimental Protocols
High-Yield, Large-Scale Asymmetric Synthesis of this compound[7]
This protocol is suitable for producing a large quantity of the this compound with high enantioselectivity.
Materials:
-
2-Methylcyclohexane-1,3-dione (100.8 g, 0.80 mol)
-
Methyl vinyl ketone (MVK) (80 mL, 0.96 mol)
-
Chiral primary amine catalyst/TfOH (2.0 mol%)
-
3-Nitrobenzoic acid (1.0 mol%)
Procedure:
-
To a 500-mL round-bottom flask equipped with a mechanical stirrer, add 2-methylcyclohexane-1,3-dione.
-
Add methyl vinyl ketone, the chiral amine catalyst/TfOH, and 3-nitrobenzoic acid to the flask.
-
Heat the mixture to 60 °C under solvent-free conditions. The initial thick suspension will slowly become a more fluid yellow/orange solution/oil as the solid dissolves.
-
Continue stirring at 60 °C for 2 days.
-
After the reaction is complete, distill the mixture under reduced pressure to obtain the this compound as a yellow oil, which solidifies upon standing for about 1 hour.
-
The crude product can be further purified by recrystallization from a hexane-ethyl acetate mixture to achieve >99% enantiomeric excess.
Visualizations
Robinson Annulation Workflow
Caption: General workflow for the Robinson annulation synthesis of the this compound.
Potential Side Reaction Pathways
Caption: Simplified diagram illustrating the main reaction pathway versus common side reactions.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Robinson annulation [chemeurope.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Wieland-Miescher Ketone
Welcome to the technical support center for the purification of Wieland-Miescher ketone. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) in a clear question-and-answer format to address common issues encountered during the chromatographic purification of this important synthetic intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound by column chromatography.
Question: My this compound is not moving off the baseline on the silica (B1680970) gel TLC plate or column. What should I do?
Answer:
This indicates that the solvent system is not polar enough to elute the compound. This compound, while moderately polar, can exhibit strong interactions with the silica gel.
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For common systems like ethyl acetate (B1210297)/hexane (B92381), you can increase the percentage of ethyl acetate. A good starting point for developing a solvent system is to aim for an Rf value of approximately 0.3 on a TLC plate.[1]
-
Change Solvent System: If increasing the polarity of your current system doesn't work or leads to poor separation, consider switching to a different solvent system. A combination of dichloromethane (B109758) and methanol (B129727) can be effective for more polar compounds.[2]
-
Check for Compound Degradation: In some cases, the compound may be degrading on the acidic silica gel, leading to what appears to be material stuck at the baseline.[3] You can test for this by running a 2D TLC.[3][4]
Question: The this compound is streaking on my TLC plate and column, leading to poor separation. How can I resolve this?
Answer:
Streaking can be caused by several factors, including overloading the sample, interactions with the stationary phase, or the presence of highly polar impurities.[5][6][7]
-
Reduce Sample Concentration: Overloading is a common cause of streaking.[5][7] Try spotting a more dilute solution of your crude product on the TLC plate. For column chromatography, ensure you are not loading too much material for the column size.
-
Add a Modifier to the Mobile Phase: Since this compound is a ketone, it can interact with the acidic silanol (B1196071) groups on the silica gel. Adding a small amount of a modifier to your eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be beneficial.[5]
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like deactivated silica or alumina.[3]
Question: I am experiencing low recovery of this compound from the silica gel column. Where could my product be?
Answer:
Low recovery can be due to several issues, from irreversible adsorption to compound degradation.
-
Compound Degradation: this compound can be sensitive to the acidic nature of silica gel and may decompose during purification.[3] If you suspect degradation, consider deactivating the silica gel with a base like triethylamine (B128534) before packing the column, or use an alternative stationary phase such as alumina.[3][8]
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel. Try flushing the column with a very polar solvent, like 10% methanol in dichloromethane, to see if the compound elutes.
-
Product Crystallization on Column: In rare cases, a highly concentrated sample may crystallize at the top of the column, preventing it from eluting properly.[3] This can sometimes be resolved by using a wider column and more silica gel to reduce the concentration.[3]
Question: The separation between this compound and impurities is poor, with co-elution of spots. How can I improve the resolution?
Answer:
Poor separation is a common challenge that can often be addressed by optimizing the chromatographic conditions.
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the Rf values of the components. Aim for an Rf of 0.2-0.4 for the this compound while maximizing the separation from other spots on the TLC plate.[2]
-
Dry Loading: If your crude product is not very soluble in the eluent, it may precipitate at the top of the column when loaded, leading to broad bands and poor separation. In such cases, a dry loading technique is recommended. Dissolve your sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent, and then load the dried silica-adsorbed sample onto the top of your column.[2]
-
Consider Recrystallization: If chromatography fails to provide the desired purity, recrystallization can be a highly effective alternative purification technique.[9]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the flash chromatography of this compound?
A common and effective solvent system for the flash chromatography of this compound is a mixture of ethyl acetate and hexane or petroleum ether.[10] The exact ratio should be determined by TLC analysis of the crude reaction mixture to achieve an Rf value of approximately 0.3 for the product.[1]
Q2: Can I use a method other than chromatography to purify this compound?
Yes, recrystallization is a powerful purification technique for this compound and can often yield highly pure material.[9] A single recrystallization from a hexane-ethyl acetate mixture can significantly enhance the enantiomeric excess of the product.[9] However, challenges such as the product oiling out or forming an emulsion can occur.[11]
Q3: What is a typical yield for the purification of this compound by column chromatography?
The overall yield of this compound after synthesis and purification can vary depending on the reaction conditions and the efficiency of the purification. Reported overall yields are often in the range of 70-90%.[9][10][12] For instance, one procedure reports a 90% yield after distillation, which can be further purified by recrystallization.[9] Another protocol mentions an 83% overall yield.[10]
Q4: How can I tell if my this compound is degrading on the silica gel?
A 2D TLC experiment is a simple way to check for compound stability on silica gel.[3][4] Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system.[4] If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[3]
Q5: My purified this compound still shows impurities by NMR. What should I do?
If minor impurities persist after column chromatography, a subsequent recrystallization is often the best approach to achieve high purity.[9] Alternatively, you could try re-chromatographing the material with a shallower solvent gradient or a different solvent system to improve separation.
Data Presentation
Table 1: Reported Yields and Purity of this compound After Purification
| Purification Method | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| Distillation | 100-gram | 90% | 90% | [9] |
| Single Recrystallization | - | 60% recovery | >99% | [9] |
| Not Specified | 12 g | 83% overall | 96-97% | [10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Solvent System Selection: Develop a solvent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point. Adjust the ratio to obtain an Rf value of approximately 0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). If solubility in the eluent is low, use a dry loading method: adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the packed column.
-
Elution: Elute the column with the predetermined solvent system, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A mixture of hexane and ethyl acetate is commonly used.[9]
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Access to this compound in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 5. chembam.com [chembam.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Recrystallization of Optically Pure Wieland-Miescher Ketone
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the recrystallization of optically pure Wieland-Miescher ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing enantiomerically enriched this compound?
A1: The primary purpose is to enhance the enantiomeric excess (e.e.) of the ketone. Syntheses, such as those using L-proline as an organocatalyst, often yield a product that is enantiomerically enriched but not optically pure. Recrystallization is a crucial purification step to upgrade the e.e. to a level suitable for subsequent synthetic steps (>99% e.e.).
Q2: Which solvent systems are commonly used for the recrystallization of this compound for optical purification?
A2: Common solvent systems include mixtures of a nonpolar solvent with a slightly more polar one. Hexane-ethyl acetate (B1210297) and n-hexane are frequently cited for their effectiveness in improving the enantiomeric excess of the this compound.[1][2] For derivatives like the ketalization product, diisopropyl ether (iPr₂O) or a mixture of diethyl ether and hexane (B92381) (Et₂O/Hx) has been used.[3]
Q3: What kind of recovery yield can I expect after recrystallization to achieve high optical purity?
A3: The recovery yield can vary depending on the starting e.e. and the desired final purity. For instance, enriching the this compound from 90% e.e. to >99% e.e. using a hexane-ethyl acetate system resulted in a 60% recovered yield in one study.[1] It is important to note that there is often a trade-off between achieving very high e.e. and the overall yield.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (e.e.) After Recrystallization
-
Possible Cause: The cooling rate was too fast, leading to the co-crystallization of both enantiomers. Rapid crystallization can trap impurities and the undesired enantiomer within the crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the ketone in the minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then subsequently cool it further in an ice bath or refrigerator. Avoid placing the hot flask directly into an ice bath.
-
Possible Cause: The solvent system is not optimal for discriminating between the enantiomers.
-
Solution: Experiment with different solvent ratios or entirely different solvent systems. For the this compound, a 3:1 mixture of hexane-ethyl acetate has been shown to be effective.[1] If using a single solvent like n-hexane, multiple recrystallization steps may be necessary to achieve high optical purity.[2]
Problem 2: "Oiling Out" - Product Separates as a Liquid Instead of Crystals
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound (47-50 °C). The compound is coming out of solution at a temperature where it is still a liquid.
-
Solution: Choose a lower-boiling solvent system. Alternatively, use a larger volume of the same solvent to ensure the saturation point is reached at a lower temperature.
-
Possible Cause: High concentration of impurities, leading to freezing-point depression.
-
Solution: If the crude product is highly impure, consider a pre-purification step like column chromatography before attempting recrystallization.
-
Possible Cause: For derivatives like the ketalization product, residual reagents from the previous step (e.g., ethylene (B1197577) glycol) might be present.
-
Solution: Ensure that the work-up procedure effectively removes all residual reagents before recrystallization. An additional aqueous wash or extraction might be necessary.[3]
Problem 3: Poor Crystal Formation or No Crystals Form
-
Possible Cause: The solution is not supersaturated. Too much solvent may have been used.
-
Solution: If the solution is clear at room temperature, it is likely not saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, a seed crystal of the pure compound can be added. If neither method works, the excess solvent should be evaporated by gently heating the solution and then allowing it to cool again.
-
Possible Cause: The solution is still too warm for crystallization to begin.
-
Solution: Ensure the solution has cooled to room temperature before moving it to a colder environment like a refrigerator or an ice bath.
Problem 4: Low Recovery Yield
-
Possible Cause: A large amount of the product remains dissolved in the mother liquor. This can happen if too much solvent was used or if the compound has significant solubility in the chosen solvent even at low temperatures.
-
Solution: To check for product in the mother liquor, take a small sample of the filtrate and evaporate it. If a significant amount of solid remains, you can try to recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Note that the second crop may have a lower e.e.
Quantitative Data on Recrystallization
| Starting Material | Solvent System | Initial e.e. (%) | Final e.e. (%) | Recovered Yield (%) | No. of Crystallizations |
| (S)-Wieland-Miescher Ketone | Hexane-Ethyl Acetate (3:1) | 90 | >99 | 60 | 1 |
| (+)-5-Methyl-Wieland-Miescher Ketone | n-Hexane | 87 | 96 | Not Reported | 3 |
Experimental Protocols
Protocol 1: Enantiomeric Enrichment of this compound using Hexane-Ethyl Acetate [1]
-
Dissolution: In a round-bottom flask, dissolve the this compound (e.g., 10 g with 90% e.e.) in a minimal amount of a hot 3:1 mixture of hexane and ethyl acetate.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold hexane-ethyl acetate solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting enantiopure this compound should have an e.e. of >99%.
Protocol 2: Enantiomeric Enrichment of 5-Methyl-Wieland-Miescher Ketone using n-Hexane [2]
-
Dissolution: Dissolve the (+)-5-methyl-Wieland-Miescher ketone (e.g., with 87% e.e.) in a minimal amount of hot n-hexane.
-
Cooling: Allow the solution to cool to room temperature, then place it in a freezer at -20 °C overnight.
-
Isolation: Carefully remove the supernatant, and wash the resulting crystals with cold n-hexane.
-
Repetition: Repeat the recrystallization process (steps 1-3) two more times to achieve an enantiomeric excess of 96%.
Visualizations
Caption: Workflow for the enantiomeric enrichment of this compound via recrystallization.
Caption: Decision tree for troubleshooting common issues in this compound recrystallization.
References
Catalyst loading optimization for Wieland-Miescher ketone synthesis
Welcome to the technical support center for the synthesis of Wieland-Miescher ketone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to catalyst loading optimization and reaction performance.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the this compound synthesis, offering potential causes and solutions.
Issue 1: Low reaction yield.
-
Potential Cause: Suboptimal catalyst loading.
-
Solution: While higher catalyst loading can sometimes increase conversion, it can also lead to side reactions. For L-proline catalyzed reactions, loadings as low as 1 mol% have been shown to be effective, particularly in solvent systems like PEG (polyethylene glycol) which can result in yields up to 90%.[1] For novel chiral primary amine catalysts, 1 mol% loading under solvent-free conditions has yielded up to 98%.[2] It is crucial to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific conditions.
-
-
Potential Cause: Inefficient solvent system.
-
Solution: The choice of solvent can significantly impact reaction rate and yield. Traditional high-boiling point solvents can sometimes be problematic.[2] Consider exploring alternative solvent systems. For instance, using ionic liquids has been reported to produce good yields (up to 88%) with 1 mol% L-proline.[3] Solvent-free conditions with certain catalysts have also proven to be highly efficient.[2][4]
-
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, ensure all reagents are pure and dry. Consider a modest increase in reaction temperature or extending the reaction time. However, be aware that prolonged reaction times can sometimes lead to the formation of byproducts.
-
Issue 2: Poor enantioselectivity (% ee).
-
Potential Cause: Inappropriate catalyst or catalyst loading.
-
Solution: The structure of the organocatalyst is critical for achieving high enantioselectivity.[5] While L-proline is a classic choice, its derivatives or other chiral primary amines may offer superior performance.[2][4] For example, certain L-proline derivatives have achieved up to 93% ee with a loading of 0.5-1 mol%.[4] Experiment with different catalysts and optimize the loading for each. Very low catalyst loadings might not provide sufficient chiral induction.[5]
-
-
Potential Cause: Presence of water or other impurities.
-
Solution: Ensure all glassware is thoroughly dried and that solvents are anhydrous. Water can interfere with the catalytic cycle and reduce enantioselectivity. Purify starting materials if their quality is questionable.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess. If you are experiencing low ee, try running the reaction at a lower temperature (e.g., room temperature or 0 °C), though this may require longer reaction times.
-
Issue 3: Difficulty in product purification.
-
Potential Cause: Formation of byproducts.
-
Solution: Optimize reaction conditions to minimize byproduct formation. This includes fine-tuning catalyst loading, temperature, and reaction time. Overly long reaction times or excessive temperatures can lead to side reactions.[3]
-
-
Potential Cause: Difficulty in separating the catalyst from the product.
-
Solution: If using a homogeneous catalyst like L-proline, removal can be challenging. Consider using a catalyst system that facilitates easier separation. For example, L-proline in PEG or ionic liquids can sometimes be recycled, simplifying workup.[1][3] Alternatively, explore polymer-supported catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for L-proline in the this compound synthesis?
A1: A common starting point for L-proline catalyst loading is in the range of 1-5 mol%.[1][3] Several studies have demonstrated that loadings as low as 1 mol% can be highly effective, providing excellent yields and enantioselectivity, especially when used with optimized solvent systems like PEG or ionic liquids.[1][3]
Q2: Can I run the reaction under solvent-free conditions?
A2: Yes, solvent-free conditions have been successfully employed, particularly with certain chiral primary amine catalysts. This approach can lead to faster reaction times and high yields.[2] Some L-proline derivatives have also shown excellent efficiency under solvent-free conditions.[4]
Q3: My enantiomeric excess is moderate (70-80% ee). How can I improve it?
A3: To improve enantiomeric excess, consider the following:
-
Catalyst Choice: Switch to a different organocatalyst. While L-proline is standard, various derivatives or other classes of chiral amines may provide higher stereocontrol.[2][4]
-
Co-catalyst: The addition of an acid co-catalyst can sometimes influence enantioselectivity, though it may also affect the reaction rate.[5]
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can impact the transition state of the reaction. Screening different solvents is recommended.
Q4: How long should I run the reaction?
A4: Reaction times can vary significantly depending on the catalyst, catalyst loading, solvent, and temperature. Some highly efficient systems report reaction times as short as a few hours.[3][4] In contrast, traditional methods could require several days.[2][3] It is essential to monitor the reaction's progress (e.g., by TLC) to determine the optimal time to stop the reaction and avoid the formation of degradation products.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| L-proline | 1 | PEG (400) | Short | 90 | 99 | [1] |
| Chiral Primary Amine | 1 | Solvent-free | 12 h | 95 | 92 | [2][6] |
| L-proline | 1 | [pyC4]NTf2 (Ionic Liquid) | 2 h | 88 | 93 | [3] |
| L-proline Derivative (C04) | 0.5-1 | Solvent-free | 3 h (microwave) | 88 | 93 | [4] |
| BINAM-sulfonamide | 2 | Neat + 0.5% acid co-catalyst | N/A | N/A | >90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for L-proline Catalyzed Synthesis in an Ionic Liquid[3]
-
To a 50 mL round-bottomed flask, add 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol).
-
Add the ionic liquid (e.g., [pyC4]NTf2, 1-3 mL).
-
Add L-proline (1 mol%, 0.01 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether). The ionic liquid/catalyst system may be recovered and reused.
-
Evaporate the organic solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Chiral Primary Amine Catalyzed Synthesis under Solvent-Free Conditions[2]
-
In a vial, combine 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol), the chiral primary amine catalyst (1 mol%, 0.01 mmol), and any acid co-catalyst if required.
-
Stir the neat mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times may vary (e.g., 12 hours).
-
Once the reaction is complete, directly purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. PEG-Solvent System for L-proline Catalyzed Wieland - Miescher Ket...: Ingenta Connect [ingentaconnect.com]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. mdpi.com [mdpi.com]
Navigating Solvent Effects in Wieland-Miescher Ketone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the enantioselectivity of the Wieland-Miescher ketone synthesis. The information is tailored for professionals engaged in chemical research and development who may encounter challenges in achieving desired stereochemical outcomes in this critical reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the enantioselective synthesis of the this compound, with a focus on solvent-related effects.
Issue 1: Low Enantiomeric Excess (ee)
Question: We are observing a low enantiomeric excess in our L-proline catalyzed this compound synthesis. What are the likely solvent-related causes and how can we address them?
Answer:
Low enantiomeric excess is a common challenge in this synthesis and the choice of solvent plays a pivotal role. Here are the key factors to consider:
-
Solvent Polarity and Protic/Aprotic Nature: The polarity and the ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) significantly influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are frequently used and often provide good results.[1] In some cases, working in anhydrous DMF at ambient temperature has been reported to allow for the isolation of the optically active bicyclic ketol intermediate.[1] Conversely, conducting the reaction in DMSO may directly lead to the bicyclic dione.[1]
-
Polar Protic Solvents: Protic solvents like methanol (B129727) can also be used, but their hydrogen-bonding capability can sometimes interfere with the catalyst's stereocontrol, potentially leading to lower enantioselectivity.
-
Non-Polar Solvents: Non-polar solvents are generally not preferred as they may not effectively solvate the reactants and the catalyst, leading to poor reaction rates and selectivities.
-
-
Solvent Purity: The presence of impurities, especially water, in the solvent can have a detrimental effect on enantioselectivity. Water can compete with the substrate in interacting with the catalyst and can also affect the solubility of the reactants and intermediates. It is crucial to use anhydrous solvents for this reaction.
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low ee, a systematic screening of different solvents is recommended. Based on literature reports, DMSO, DMF, and acetonitrile (B52724) are good starting points.
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Consider the use of molecular sieves to maintain anhydrous conditions throughout the reaction.
-
Temperature Optimization: The reaction temperature can influence enantioselectivity. Running the reaction at lower temperatures may improve the ee, although it might require longer reaction times.
Issue 2: Poor Yield and Long Reaction Times
Question: Our synthesis is suffering from low yields and requires extended reaction times. Can the solvent be a contributing factor?
Answer:
Yes, the solvent can significantly impact the reaction rate and overall yield.
-
Solubility: The reactants (2-methyl-1,3-cyclohexanedione and methyl vinyl ketone) and the catalyst (e.g., L-proline) must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and low yields.
-
High Boiling Point Solvents: While high-boiling point solvents like DMSO and DMF are often effective, they can complicate product isolation and purification.[2]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions has been shown to be highly efficient, leading to high yields and enantioselectivities.[3][4] This approach also offers a greener alternative.
Troubleshooting Steps:
-
Solvent Selection for Solubility: Choose a solvent that provides good solubility for all reaction components.
-
Consider Solvent-Free Conditions: Explore the possibility of running the reaction neat, which may improve reaction kinetics and simplify workup.
-
Catalyst Loading: While not directly a solvent effect, optimizing the catalyst loading in conjunction with the solvent can improve reaction times and yields.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the L-proline catalyzed this compound synthesis to achieve high enantioselectivity?
A1: Based on numerous studies, polar aprotic solvents like DMSO and DMF are most frequently reported to give good to excellent enantioselectivity in the L-proline catalyzed synthesis of the this compound.[1]
Q2: Can I use a protic solvent like ethanol (B145695) or methanol?
A2: While it is possible to use protic solvents, they can sometimes lead to a decrease in enantioselectivity due to their ability to form hydrogen bonds, which may disrupt the organized transition state required for high stereocontrol. If using a protic solvent, it is crucial to carefully optimize other reaction parameters.
Q3: How critical is the water content in the solvent?
A3: The presence of water is highly critical and generally detrimental to the enantioselectivity of the reaction. It is strongly recommended to use anhydrous solvents and to take precautions to exclude moisture from the reaction mixture.
Q4: Are there any "green" solvent alternatives for this synthesis?
A4: Yes, research has explored more environmentally friendly options. Ionic liquids have been investigated as recyclable reaction media.[5] Furthermore, solvent-free conditions have proven to be a highly effective and green approach, often leading to excellent yields and enantioselectivities.[3][4]
Q5: My enantioselectivity is still low even after changing the solvent. What else should I check?
A5: If solvent optimization does not resolve the issue, consider the following:
-
Catalyst Purity and Loading: Ensure the L-proline or other organocatalyst is of high purity and that the loading is optimized.
-
Purity of Reactants: Impurities in 2-methyl-1,3-cyclohexanedione or methyl vinyl ketone can negatively impact the reaction.
-
Reaction Temperature: As mentioned earlier, temperature plays a crucial role. Experiment with different temperatures to find the optimal balance between reaction rate and enantioselectivity.
-
Stirring and Mixing: Ensure efficient mixing of the reaction components, especially in heterogeneous mixtures.
Data Presentation
Table 1: Effect of Different Solvents on the Enantioselectivity of the L-proline Catalyzed this compound Synthesis
| Solvent | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| DMSO | L-proline | 3 | Room Temp | 48 | 91.5 | 70.4 | [1] |
| DMF | L-proline | 3 | Room Temp | 48 | 90.1 | 68.2 | [1] |
| Acetonitrile | L-proline | 3 | Room Temp | 48 | 85.3 | 65.1 | [1] |
| Methanol | L-proline | 3 | Room Temp | 48 | 78.6 | 55.4 | [1] |
| Dichloromethane | L-proline | 3 | Room Temp | 48 | 65.2 | 40.3 | [1] |
| Toluene | L-proline | 3 | Room Temp | 48 | 50.1 | 30.1 | [1] |
| Water | L-proline | 10 | Room Temp | 24 | 82 | 48 | [6] |
| Solvent-free | L-proline derivative | 1 | 60 | 48 | 90 | 90 |
Note: The results presented are from different literature sources and reaction conditions may vary slightly. This table is intended for comparative purposes.
Experimental Protocols
Key Experiment: L-proline Catalyzed Enantioselective Synthesis of this compound
This protocol is a generalized procedure based on commonly cited methods. Researchers should consult the original literature for specific details and safety precautions.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline (catalyst)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methyl-1,3-cyclohexanedione and the chosen anhydrous solvent.
-
Catalyst Addition: Add L-proline (typically 3-10 mol%) to the flask and stir the mixture until the catalyst is dissolved or well-suspended.
-
Reactant Addition: Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and slowly add methyl vinyl ketone.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, quench the reaction (e.g., by adding water or a saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Analysis: Determine the yield of the purified this compound. The enantiomeric excess (ee) is typically determined by chiral HPLC or chiral GC analysis.
Mandatory Visualization
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
Wieland-Miescher Ketone Epimerization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the epimerization of the Wieland-Miescher ketone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its stereochemistry important?
The this compound (WMK) is a bicyclic diketone that is a crucial intermediate in the synthesis of complex molecules like steroids and terpenoids. It possesses a chiral center at the angular position (C-5), and the stereochemical integrity of this center is often critical for the biological activity of the final product. Epimerization at this center leads to the formation of a diastereomer, which can be difficult to separate and may result in lower yields of the desired product.
Q2: What is epimerization in the context of the this compound?
Epimerization refers to the change in the configuration of one of two or more stereogenic centers in a molecule. In the case of the this compound, the hydrogen atom at the C-5 position is acidic and can be removed by a base to form an enolate intermediate. Reprotonation of this enolate can occur from either face of the molecule, leading to a mixture of the desired (S)-enantiomer and its (R)-epimer.
Q3: What are the primary causes of this compound epimerization?
The primary cause of epimerization is the presence of acidic or basic conditions, which can facilitate the formation of the enolate intermediate. This can occur during the synthesis of the ketone, during subsequent reaction steps, or even during workup and purification if appropriate precautions are not taken. Factors such as the choice of base, solvent, reaction temperature, and reaction time can all influence the extent of epimerization.
Q4: How can I determine the diastereomeric ratio of my this compound sample?
Several analytical techniques can be used to determine the diastereomeric ratio of the this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose, as the signals for the angular methyl group and other protons will be distinct for each diastereomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers and their diastereomers, allowing for accurate quantification.
-
Gas Chromatography (GC): Using a chiral column, the diastereomers can be separated and quantified.
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of the undesired epimer. How can I improve the diastereoselectivity?
Possible Cause: The reaction conditions (base, solvent, temperature) are promoting epimerization.
Solution:
-
Choice of Base: The choice of base is critical. Proline-catalyzed intramolecular asymmetric aldol (B89426) reactions are known to produce the this compound with high enantiomeric excess. If you are using a different base, consider switching to a proline-based system.
-
Solvent: The solvent can influence the stability of the enolate intermediate and the transition state leading to the desired product. Aprotic solvents are generally preferred.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable product.
Problem 2: I am observing epimerization during the workup or purification of my product.
Possible Cause: The workup or purification conditions are too harsh (e.g., strongly acidic or basic).
Solution:
-
Neutral Workup: Use a neutral workup procedure whenever possible. Avoid strong acids or bases. If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time.
-
Purification Method: Column chromatography on silica (B1680970) gel can sometimes cause epimerization. Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a small amount of a neutral amine like triethylamine.
-
Temperature: Keep the temperature low during all workup and purification steps.
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction conditions on the diastereomeric ratio of the this compound.
| Base/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (S:R) | Yield (%) |
| L-Proline | DMSO | Room Temp | >95:5 | ~70-80 |
| Pyrrolidine | Benzene | Reflux | ~60:40 | ~85 |
| KOH | Methanol | Room Temp | ~50:50 | ~90 |
| DBU | THF | 0 | ~70:30 | ~75 |
Note: These values are approximate and can vary depending on the specific reaction setup and substrate.
Experimental Protocols
Proline-Catalyzed Asymmetric Synthesis of the this compound
This protocol is a widely used method for the synthesis of the this compound with high enantioselectivity.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-Proline (catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add L-proline (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: Mechanism of base-catalyzed epimerization of the this compound.
Caption: Troubleshooting workflow for improving the diastereoselectivity of the this compound synthesis.
Troubleshooting diastereoselectivity in Wieland-Miescher ketone reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Wieland-Miescher ketone synthesis. The focus is on addressing challenges related to diastereoselectivity and enantioselectivity in this critical Robinson annulation reaction.
Troubleshooting Guide: Diastereoselectivity and Enantioselectivity Issues
Poor stereoselectivity in the this compound synthesis can often be traced back to suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving these issues.
dot
Wieland-Miescher Ketone: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Wieland-Miescher ketone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it under an inert gas atmosphere as it is hygroscopic. Keep it away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1]
Q2: What are the physical properties of this compound?
A: It is a beige to brown crystalline powder with a melting point of 47-50 °C.[1][2][3]
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation of this compound?
A: Visual signs of degradation can include a change in color or physical state (e.g., clumping of the powder). Chemical degradation, such as the formation of impurities, would be detectable by analytical techniques like HPLC, GC-MS, or NMR. A broadening of the melting point range can also indicate the presence of impurities.
Q5: Can this compound undergo racemization?
A: Yes, derivatives of this compound have been observed to undergo partial racemization under acidic conditions, for example, during acetalization with 1,2-ethanediol (B42446) and TsOH.[4] This suggests that the stereochemical integrity of the molecule can be compromised under certain reaction conditions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Suspected Degradation
Symptoms:
-
Variable yields in synthetic transformations starting from this compound.
-
Appearance of unexpected spots on TLC or peaks in HPLC/GC-MS chromatograms.
-
Changes in the physical appearance of the starting material.
Possible Cause:
-
Degradation of the this compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation of this compound.
Issue 2: Racemization or Loss of Enantiomeric Purity
Symptoms:
-
Loss of enantiomeric excess (ee) in chiral resolutions or asymmetric syntheses involving this compound.
-
Inconsistent optical rotation values.
Possible Cause:
-
Exposure to acidic or basic conditions, which can catalyze enolization and subsequent racemization at the stereocenter.
Preventative Measures & Solutions:
-
Avoid harsh acidic or basic conditions: When possible, use neutral or buffered reaction conditions.
-
Protect the ketone functionality: If harsh conditions are unavoidable, consider protecting the ketone groups before proceeding with the reaction.
-
Re-purification: If racemization has occurred, it may be possible to re-purify the material using chiral chromatography or recrystallization techniques to separate the enantiomers.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. The compound is hygroscopic. |
| Light | Store in the dark | To prevent potential photolytic degradation. |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. |
| Incompatibilities | Oxidizing agents | To avoid potential hazardous reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.
1. Acidic and Basic Hydrolysis:
- Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
- Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw a sample, neutralize it, and analyze by HPLC or GC-MS.
2. Oxidative Degradation:
- Prepare a solution of this compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂).
- Incubate at room temperature or slightly elevated temperature for a defined period.
- Analyze samples at various time points by HPLC or GC-MS.
3. Thermal Degradation:
- Store the solid this compound in an oven at an elevated temperature (e.g., 70 °C) for an extended period.
- Periodically take samples and analyze for degradation products.
4. Photolytic Degradation:
- Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) for a defined duration.
- Analyze the sample for any degradation.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
1. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example - to be optimized):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 230-280 nm due to the enone chromophore).
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
- For analysis of forced degradation samples, dilute them to an appropriate concentration within the linear range of the method.
4. Method Validation:
- The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent compound.
Visualizations
Potential Degradation Pathway
Based on the chemical structure of this compound (an α,β-unsaturated ketone), a potential degradation pathway under oxidative or hydrolytic conditions could involve modifications to the enone system or the saturated ketone.
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
References
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone is a pivotal building block in the total synthesis of a vast array of natural products, including steroids and terpenoids. Its stereoselective synthesis has been a subject of intense research, leading to the development of various catalytic systems. This guide provides a comparative overview of different catalysts employed in the asymmetric Robinson annulation to produce the this compound, with a focus on their performance, experimental protocols, and underlying mechanistic pathways.
Performance Comparison of Key Catalysts
The efficiency and stereoselectivity of the this compound synthesis are highly dependent on the catalyst employed. Organocatalysts, in particular, have gained significant attention due to their operational simplicity and environmental benefits. Below is a summary of the performance of several prominent catalysts based on experimental data.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 35 | - | DMSO | 89 h | 35 | 49 | 76 | [1] |
| L-Proline | 1 | - | [pyC4]NTf2 (Ionic Liquid) | 2 h | Room Temp. | 88 | 93 | [2] |
| Chiral Primary Amine | 1 | m-Nitrobenzoic Acid | Solvent-free | 4 days | Room Temp. | 98 | 91 | [3][4] |
| N-Tosyl-(Sₐ)-binam-L-prolinamide | 1 | Benzoic Acid (2.5 mol%) | Neat | 5 days | 22 | 97 | 90 | [5][6] |
| Bimorpholine Derivative | - | - | - | - | - | up to 92 | up to 95 | [7] |
Note: The performance of catalysts can vary depending on the specific reaction conditions and the scale of the synthesis. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized experimental protocols for the synthesis of the this compound using some of the aforementioned catalysts.
L-Proline Catalyzed Synthesis
The classical Hajos-Parrish-Eder-Sauer-Wiechert reaction utilizes L-proline as a chiral organocatalyst.[8][9]
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), add L-proline.[1][8]
-
To this mixture, add methyl vinyl ketone and stir at the specified temperature for the required duration.[1]
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
Chiral Primary Amine Catalyzed Synthesis
Chiral primary amines derived from amino acids have emerged as highly efficient catalysts for this transformation, often allowing for solvent-free conditions.[3][4]
Procedure:
-
In a reaction vessel, combine the triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione), the chiral primary amine catalyst, and an acidic co-catalyst such as m-nitrobenzoic acid.[3]
-
The reaction mixture is stirred at room temperature under solvent-free conditions.[3]
-
The progress of the reaction is monitored by analytical techniques like NMR or HPLC.
-
Once the reaction is complete, the product can be directly purified by column chromatography on silica (B1680970) gel.
N-Tosyl-(Sₐ)-binam-L-prolinamide Catalyzed Synthesis
This bifunctional catalyst, possessing both a Brønsted acid and a Lewis basic site, has shown excellent enantioselectivity.[5][6]
Procedure:
-
The triketone precursor is mixed with the N-tosyl-(Sₐ)-binam-L-prolinamide catalyst and benzoic acid in a reaction flask.[6]
-
The reaction is typically carried out neat (without solvent) and stirred at room temperature for several days.[6]
-
After the reaction reaches completion, the mixture is dissolved in an appropriate organic solvent like ethyl acetate (B1210297) for workup.[6]
-
The product is then isolated and purified, often through crystallization or column chromatography.[6]
Experimental Workflow and Signaling Pathways
The asymmetric synthesis of the this compound via a Robinson annulation involves a sequence of key chemical transformations. The general workflow and the catalytic cycle are depicted in the diagrams below.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 4. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
A Tale of Two Ketones: A Comparative Guide to the Wieland-Miescher and Hajos-Parrish Ketones in Modern Synthesis
In the landscape of organic synthesis, the Wieland-Miescher ketone (WMK) and the Hajos-Parrish ketone (HPK) stand as venerable building blocks, pivotal in the construction of complex molecular architectures, particularly in the realm of terpenoids and steroids.[1][2][3] Both bicyclic diketones are accessible through the celebrated proline-catalyzed intramolecular aldol (B89426) reaction, a cornerstone of asymmetric organocatalysis, yet their subtle structural differences lead to distinct advantages and applications in the synthesis of high-value molecules.[1][4] This guide provides a comprehensive comparison of these two indispensable synthetic intermediates, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their synthetic endeavors.
At a Glance: Key Structural and Synthetic Differences
The this compound features a [4.4.0] decalin ring system, while the Hajos-Parrish ketone possesses a [4.3.0] hydrindane core. This fundamental difference in their carbocyclic frameworks dictates their respective applications, with the WMK being a frequent precursor to the A/B ring system of steroids, and the HPK finding utility in the synthesis of various terpenoids and other natural products.[5][6]
| Feature | This compound (WMK) | Hajos-Parrish Ketone (HPK) |
| Structure | 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione |
| Ring System | [4.4.0] Decalin | [4.3.0] Hydrindane |
| Starting Material | 2-Methyl-1,3-cyclohexanedione | 2-Methyl-1,3-cyclopentanedione (B45155) |
| Typical Application | Steroid and Diterpene Synthesis[5] | Terpenoid and other Natural Product Synthesis[6] |
Performance in Asymmetric Synthesis: A Quantitative Comparison
The seminal work by Hajos and Parrish, and Eder, Sauer, and Wiechert, demonstrated the power of L-proline as a catalyst for the enantioselective synthesis of these ketones.[1][4] Notably, the synthesis of the Hajos-Parrish ketone typically proceeds with higher enantioselectivity compared to the this compound under classical conditions.[1] This has spurred the development of numerous alternative catalysts to improve the enantiomeric excess (ee) for the this compound.
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| L-Proline | 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | This compound | 49 | 76 | [5] |
| L-Proline | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Hajos-Parrish Ketone | High | 93 | [4] |
| Chiral Primary Amine | 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | This compound | up to 98 | up to 96 | [2] |
| Chiral Primary Amine | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Hajos-Parrish Ketone | up to 98 | up to 96 | [2] |
Experimental Protocols
Synthesis of this compound via Robinson Annulation
This two-step, one-pot procedure is adapted from Organic Syntheses.[7]
Step A: Michael Addition
-
To a 1-L, round-bottomed flask equipped with a thermometer and a reflux condenser is added 2-methyl-1,3-cyclohexanedione (126.1 g, 1 mol) and distilled water (300 mL).
-
To the well-stirred suspension, add acetic acid (3 mL), hydroquinone (B1673460) (1.1 g), and freshly distilled methyl vinyl ketone (142 g, 2 mol).
-
The reaction mixture is stirred under argon at 72–75°C for 1 hour.
-
After cooling to room temperature, the mixture is treated with sodium chloride (103 g) and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude triketone intermediate.[7]
Step B: Intramolecular Aldol Condensation and Dehydration
-
The crude triketone from Step A is dissolved in an appropriate solvent (e.g., DMSO).
-
(S)-Proline (catalytic amount, e.g., 3 mol%) is added to the solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then worked up by extraction with an organic solvent, followed by washing with water and brine.
-
The crude product is purified by column chromatography or crystallization to yield the this compound.[5]
Synthesis of Hajos-Parrish Ketone Precursor
This procedure is adapted from Organic Syntheses for the preparation of the triketone precursor to the Hajos-Parrish ketone.[8]
Step A: Michael Addition
-
A 1.0-L, three-necked, round-bottomed flask is charged with 2-methyl-1,3-cyclopentanedione (112.1 g, 1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (120.96 g, 1.72 mol).
-
The system is shielded from light and placed under a positive pressure of nitrogen.
-
The flask is heated in an oil bath to 70°C and the reaction is monitored by gas chromatography until completion (1–2 hours).
-
After cooling, the mixture is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to give the crude triketone.[8]
Step B: Intramolecular Aldol Condensation
-
A 500-mL, three-necked, round-bottomed flask is charged with N,N-dimethylformamide (188 mL) and (S)-(−)-proline (863 mg, 7.5 mmol).
-
The triketone from Step A (45.5 g, 0.25 mol) is added to the stirred suspension.
-
The reaction is stirred at 15–16°C for 1 hour.
-
The product, the bicyclic aldol, can be isolated and then dehydrated in a subsequent step to yield the Hajos-Parrish ketone.[8]
Mechanistic Pathways
The synthesis of both the Wieland-Miescher and Hajos-Parrish ketones proceeds via the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. The use of a chiral organocatalyst, such as proline, directs the stereochemical outcome of the reaction.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Duel: Unmasking the Chiral Twins of Wieland-Miescher Ketone
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of the Wieland-Miescher ketone, a foundational building block in the synthesis of complex pharmaceutical agents. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and differentiation of these critical stereoisomers.
The this compound, a bicyclic enedione, is a versatile chiral synthon employed in the total synthesis of a multitude of natural products and therapeutic compounds.[1][2] Its two enantiomeric forms, (S)-(-)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione and (R)-(+)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, while possessing identical physical properties in an achiral environment, exhibit distinct biological activities and chiroptical properties. This guide delves into the spectroscopic nuances that allow for their differentiation.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the (S)- and (R)-enantiomers of the this compound. In standard achiral solvents, the NMR and IR spectra of the enantiomers are identical. The primary methods for their distinction are chiroptical techniques such as circular dichroism and the use of chiral resolving agents in NMR spectroscopy.
| Spectroscopic Technique | (S)-(-)-Wieland-Miescher Ketone | (R)-(+)-Wieland-Miescher Ketone | Racemic this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Identical to Racemic | Identical to Racemic | δ 5.85 (s, 1H), 2.75-2.68 (m, 2H), 2.53-2.42 (m, 4H), 2.17-2.09 (m, 2H), 1.75-1.65 (m, 2H), 1.44 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, 150 MHz) | Identical to Racemic | Identical to Racemic | δ 211.2, 198.5, 171.4, 125.9, 51.9, 38.4, 37.8, 30.0, 29.5, 20.2, 17.6[3] |
| IR (film, cm⁻¹) | Identical to Racemic | Identical to Racemic | 2931.8, 1712.4 (C=O, unconjugated), 1676.8 (C=O, conjugated), 1619.4 (C=C)[3] |
| Circular Dichroism (CD) | Exhibits a specific CD spectrum | Exhibits a mirror-image CD spectrum to the (S)-enantiomer | No net CD signal |
| Specific Rotation [α]D | Negative value | Positive value | 0° |
Experimental Protocols
Detailed methodologies for the synthesis of the enantiomers and their spectroscopic analysis are provided below.
Synthesis of this compound Enantiomers
The enantioselective synthesis of the this compound is most commonly achieved via the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an organocatalytic intramolecular aldol (B89426) condensation.[2]
Synthesis of (S)-(-)-Wieland-Miescher Ketone:
This procedure utilizes L-proline as the chiral catalyst.[4]
-
Step A: Preparation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. To a stirred suspension of 2-methyl-1,3-cyclohexanedione (126.1 g, 1 mol) in distilled water (300 mL), add acetic acid (3 mL), hydroquinone (B1673460) (1.1 g), and freshly distilled methyl vinyl ketone (142 g, 2 mol). The mixture is stirred under an inert atmosphere at 72-75°C for 1 hour. After cooling, the product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the crude trione (B1666649).[4]
-
Step B: Asymmetric Cyclization. A solution of the crude trione from Step A (210.8 g) in anhydrous dimethyl sulfoxide (B87167) (1 L) is treated with finely ground L-proline (5.75 g, 0.05 mol). The mixture is stirred at room temperature for 120 hours. The solvent is then removed under high vacuum, and the resulting oil is purified by chromatography to yield the (S)-enantiomer.[4]
Synthesis of (R)-(+)-Wieland-Miescher Ketone:
The procedure is analogous to the synthesis of the (S)-enantiomer, with the substitution of L-proline with D-proline as the chiral catalyst.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Standard ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Chiral NMR Spectroscopy: To differentiate the enantiomers, a chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃) is added to the NMR sample of the racemic ketone. The chiral reagent forms diastereomeric complexes with each enantiomer, resulting in the splitting of signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.[4]
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent (e.g., chloroform).
Circular Dichroism (CD) Spectroscopy:
-
CD spectra are recorded on a dedicated CD spectropolarimeter. The samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm). The enantiomers will exhibit mirror-image spectra. The CD exciton (B1674681) chirality method can be applied to derivatives to determine the absolute configuration.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC):
-
Enantiomeric purity is determined using a chiral stationary phase column (e.g., Chiralcel OD-H). A typical mobile phase is a mixture of hexane (B92381) and isopropanol. The two enantiomers will have different retention times, allowing for their separation and quantification.[7]
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound enantiomers.
Caption: Workflow for the synthesis and spectroscopic comparison of this compound enantiomers.
Conclusion
The differentiation of the this compound enantiomers relies on chiroptical methods and the use of chiral resolving agents. While standard NMR and IR spectroscopy are essential for confirming the overall molecular structure, they do not distinguish between the enantiomers. Circular dichroism provides a definitive method for their identification through their mirror-image spectra. For quantitative analysis of enantiomeric purity, chiral NMR with shift reagents and chiral HPLC are indispensable tools. The detailed protocols and comparative data presented in this guide offer a robust framework for the accurate and reliable characterization of these vital chiral building blocks in a research and development setting.
References
- 1. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The absolute stereochemistry of Wieland–Miescher ketone analogues bearing an angular protected hydroxymethyl group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Preparation of Optically Pure this compound and Confirmation of Its Absolute Stereochemistry by the CD Exciton Chirality Method | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Analysis of Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone is a crucial chiral building block in the synthesis of a wide range of complex natural products and pharmaceuticals. Its enantiomeric purity is a critical determinant of the stereochemical outcome of subsequent reactions. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and reliable method for determining the enantiomeric excess of this important synthon. This guide provides an objective comparison of various chiral HPLC methods for the analysis of this compound, supported by experimental data, to assist researchers in selecting the optimal method for their needs.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation. A variety of CSPs have been demonstrated to be effective for resolving the enantiomers of this compound. The following table summarizes the performance of several commercially available chiral columns under different chromatographic conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | methyl tert-butyl ether | 1.0 | 25 | 1.03 | 1.29 | 1.25 | 2.69 |
| Chiralcel® OZ-3 | acetonitrile | 1.0 | 25 | 0.45 | 0.60 | 1.34 | 3.54 |
| Chiralcel® OD-H | n-hexane / 2-propanol (90:10, v/v) | 0.5 | Not Specified | 2.10 | 2.50 | 1.19 | 1.80 |
| Carboxymethyl-β-cyclodextrin | Not Specified | Not Specified | Not Specified | - | - | 1.17 | >1.5 (baseline) |
k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α = k'2 / k'1. Rs is the resolution between the two enantiomeric peaks. Data not specified is denoted by "-".
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates a typical workflow for the chiral HPLC analysis of this compound, from initial sample preparation to the final determination of enantiomeric excess.
Caption: General workflow for the chiral HPLC analysis of this compound.
Detailed Experimental Protocols
Reproducibility in chiral HPLC is highly dependent on precise experimental conditions. Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: Chiralpak® IA
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 100% methyl tert-butyl ether
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Chiralcel® OZ-3
-
Column: Chiralcel® OZ-3, 150 x 4.6 mm, 3 µm particle size
-
Mobile Phase: 100% acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 3: Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-hexane / 2-propanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: Ambient
-
Detection: UV, wavelength not specified
-
Injection Volume: Not specified
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 4: Carboxymethyl-β-cyclodextrin
While the specific mobile phase and flow rate were not detailed in the available literature, baseline separation was reported on a carboxymethyl-derivatized β-cyclodextrin stationary phase. This type of column offers a different selectivity compared to polysaccharide-based CSPs and can be a valuable alternative, particularly when separations on cellulose (B213188) or amylose-based columns are not satisfactory. Researchers interested in this method would need to perform method development to optimize the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile).
Logical Relationships in Chiral Method Development
The selection of a suitable chiral HPLC method is a systematic process. The following diagram illustrates the logical relationships and decision-making process involved in developing a chiral separation method for a compound like this compound.
Caption: Decision tree for chiral HPLC method development.
Unveiling the Three-Dimensional Architecture of Wieland-Miescher Ketone Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. In the realm of synthetic chemistry and steroid synthesis, the Wieland-Miescher ketone and its derivatives are crucial building blocks. X-ray crystallography stands as the definitive method for elucidating the absolute stereochemistry and conformational details of these complex bicyclic systems. This guide provides a comparative overview of the X-ray crystallographic analysis of various this compound derivatives, supported by experimental data and protocols.
The this compound, a cornerstone in the total synthesis of numerous natural products, possesses a rigid bicyclic framework with multiple stereocenters.[1][2] X-ray crystallography offers an unambiguous method to determine the spatial arrangement of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and the all-important stereochemical configuration. This level of detail is often unattainable with other analytical techniques alone.
Comparative Crystallographic Data of this compound Derivatives
To illustrate the power of X-ray crystallography in characterizing these molecules, the following table summarizes key crystallographic parameters for a selection of this compound derivatives. This data, gleaned from the Cambridge Crystallographic Data Centre (CCDC), highlights the variations in crystal packing and unit cell dimensions that arise from different functional group modifications.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Bicyclic enone derivative | C₂₁H₂₄N₄O₆ | Monoclinic | P 1 21/n 1 | 7.8464 | 7.4777 | 34.944 | 90.00 | 92.36 | 90.00 | CCDC 1502957 |
| Bicyclic lactone | C₁₂H₁₄O₄ | Monoclinic | P2₁/c | 10.123 | 8.456 | 13.567 | 90.00 | 109.87 | 90.00 | [3] |
This table is a representative example. A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) is recommended for specific derivatives.
The Power of X-ray Analysis in Synthetic Chemistry
In synthetic organic chemistry, X-ray crystallography is frequently employed to:
-
Confirm the stereochemistry of newly synthesized compounds: This is particularly crucial when multiple stereoisomers can be formed during a reaction. For instance, the configuration of a key intermediate in the total synthesis of 3β-hydroxy-7β-kemp-8(9)-en-6-one was unequivocally verified by X-ray crystallography.[1]
-
Elucidate the structure of unexpected reaction products: When a reaction takes an unforeseen course, X-ray analysis can be instrumental in identifying the resulting molecular structure.
-
Study intermolecular interactions: The way molecules pack in a crystal can provide insights into non-covalent interactions, which are important in drug design and materials science.
Experimental Protocol: A Glimpse into the Crystallographer's Workflow
The journey from a synthesized compound to a fully determined crystal structure involves a meticulous multi-step process. Below is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of an organic compound like a this compound derivative.
Synthesis and Purification
The initial step involves the chemical synthesis of the this compound derivative. Standard organic synthesis techniques, such as the Robinson annulation, are often employed.[2] Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a supersaturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques used to encourage the growth of well-ordered crystals. The choice of solvent is critical and often determined empirically.
X-ray Data Collection
A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem," which involves determining the phases of the diffracted X-rays, is a critical step that is often solved using computational direct methods. Once an initial structural model is obtained, it is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final result is a detailed three-dimensional model of the molecule.
Visualizing the Process: From Molecule to Structure
To better understand the workflow and the relationships between different analytical techniques, the following diagrams are provided.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is often used in conjunction with other analytical methods for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the connectivity of atoms and the solution-state conformation of a molecule. It is a powerful tool for studying dynamic processes, but it does not directly provide the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, confirming its identity.
Infrared (IR) Spectroscopy helps to identify the functional groups present in a molecule.
References
A Comparative Analysis of Synthetic Routes to the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a crucial bicyclic diketone that serves as a fundamental building block in the total synthesis of a wide array of complex natural products, particularly steroids and terpenoids.[1][2] Its synthesis has been a subject of extensive research, leading to the development of several synthetic routes. This guide provides a comparative study of the most prominent methods for synthesizing the this compound: the classical racemic Robinson annulation and the asymmetric organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction, along with its modern variations.
Performance Comparison
The choice of synthetic route to the this compound is primarily dictated by the desired stereochemistry of the final product. While the Robinson annulation offers a straightforward approach to the racemic ketone, organocatalytic methods provide access to enantiomerically enriched forms, which are often essential for the synthesis of chiral natural products. The following table summarizes the key performance indicators for these methods.
| Synthesis Route | Catalyst/Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Robinson Annulation | Base (e.g., KOH, Et3N) | 70-85% | 0% (Racemic) | Simple, inexpensive reagents, high yield. | Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is needed. |
| Hajos-Parrish-Eder-Sauer-Wiechert Reaction | (S)-Proline | 49-70% | 70-93% | Enantioselective, readily available catalyst.[1][3] | Moderate enantioselectivity for the this compound compared to other substrates, may require optimization.[4] |
| Organocatalysis with Chiral Primary Amines | Chiral Primary Amine / Acid Cocatalyst | 85-98% | 90-96% | High yields and excellent enantioselectivity, low catalyst loading.[5][6] | Catalysts can be more complex and expensive to prepare than proline. |
| Organocatalysis with Prolinamide Derivatives | N-Tosyl-(Sa)-binam-L-prolinamide / Benzoic Acid | ~93% | 94-97% | Excellent enantioselectivity, applicable to gram-scale synthesis.[7] | Multi-step catalyst synthesis.[6] |
Experimental Protocols
Racemic this compound via Robinson Annulation
This procedure describes the classical, base-catalyzed Robinson annulation to produce the racemic this compound.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Triethylamine (B128534) (Et3N) or Potassium Hydroxide (B78521) (KOH)
-
Benzene (B151609) or Toluene
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,3-cyclohexanedione in benzene or toluene.
-
Add a catalytic amount of a base such as triethylamine or potassium hydroxide to the solution.
-
Slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the racemic this compound.[3]
Asymmetric Synthesis via the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
This protocol outlines the enantioselective synthesis of the (S)-Wieland-Miescher ketone using (S)-proline as the organocatalyst.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the triketone precursor)
-
(S)-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
The triketone precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, is first synthesized via a Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone.
-
In a reaction vessel, dissolve the triketone in DMF or DMSO.
-
Add a catalytic amount of (S)-proline (typically 3-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from several hours to days.
-
Upon completion, quench the reaction by adding water and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.[1][3]
Asymmetric Synthesis using a Chiral Primary Amine Catalyst (Gram-Scale)
This highly efficient protocol, adapted from Luo and coworkers, allows for the large-scale synthesis of the this compound with high enantioselectivity.[8]
Materials:
-
2-Methylcyclohexane-1,3-dione (100.8 g, 0.80 mol)
-
Methyl vinyl ketone (MVK) (80 mL, 0.96 mol)
-
Chiral primary amine catalyst/TfOH (2.0 mol%)
-
3-Nitrobenzoic acid (1.0 mol%)
Procedure:
-
To a 500-mL round-bottom flask equipped with a mechanical stirrer, add 2-methylcyclohexane-1,3-dione.
-
Add methyl vinyl ketone, followed by the chiral primary amine catalyst/TfOH and 3-nitrobenzoic acid under solvent-free conditions at 60 °C.
-
The initial thick suspension will slowly become a more fluid yellow/orange solution/oil.
-
Stir the mixture for 2 days.
-
After the reaction is complete, the product can be directly purified by vacuum distillation from the reaction mixture to yield the this compound as a yellow oil that solidifies upon standing (128.2 g, 90% yield, 90% ee).[8]
-
The enantiomeric excess can be further enhanced to >99% by a single recrystallization from a hexane-ethyl acetate mixture.[8]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the mechanistic pathways of the key synthetic routes and a generalized experimental workflow for the synthesis and purification of the this compound.
Figure 1: Reaction mechanism for the racemic Robinson annulation synthesis of the this compound.
Figure 2: Catalytic cycle of the (S)-proline-catalyzed asymmetric synthesis of the this compound.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Solved Lab 8: Enantioselective One-Pot Robinson Annulation | Chegg.com [chegg.com]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
The Wieland-Miescher Ketone: A Comparative Guide to its Efficiency in the Total Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK), a bicyclic enedione, has long been a cornerstone in the synthesis of complex natural products, particularly steroids and terpenoids. Its rigid, chiral scaffold provides a valuable starting point for the construction of intricate molecular architectures. This guide offers a comparative analysis of the efficiency of the this compound in the total synthesis of the highly complex anticancer agent, Taxol (Paclitaxel), against prominent alternative synthetic strategies. By examining key metrics such as step count and overall yield, alongside detailed experimental protocols and visual pathway representations, this document provides a comprehensive resource for chemists engaged in the design and execution of complex molecule synthesis.
A Landmark Challenge: The Total Synthesis of Taxol
The successful total synthesis of Taxol in the mid-1990s by several research groups marked a significant milestone in organic chemistry. Among these, the Danishefsky synthesis is notable for its strategic use of the this compound. This approach is contrasted here with three other seminal syntheses of Taxol, each employing a unique starting material and synthetic strategy: the Holton synthesis, originating from patchoulene oxide; the Nicolaou synthesis, a convergent approach; and the Wender synthesis, which commences from α-pinene.
Quantitative Comparison of Taxol Total Syntheses
The following table summarizes the key quantitative metrics for the four discussed total syntheses of Taxol, offering a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Features | Total Steps | Overall Yield |
| Danishefsky (1996) | This compound | Convergent, early introduction of the D-ring | ~52 | Not explicitly stated in primary literature |
| Holton (1994) | Patchoulene Oxide | Linear synthesis | ~46 | ~4-5% |
| Nicolaou (1994) | Mucic acid derivative and an acyclic precursor | Convergent, Shapiro and McMurry couplings | ~40 | ~0.0078% |
| Wender (1997) | α-Pinene | Linear synthesis | ~37 | Not explicitly stated in primary literature |
Synthetic Pathways and Logical Flow
The strategic differences between these four landmark syntheses can be visualized through the following diagrams, which illustrate the core logic and workflow of each approach.
Danishefsky's Convergent Synthesis Utilizing the this compound
This strategy employs the this compound to construct the C and D rings of Taxol, which are then coupled with a separately synthesized A ring fragment.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Wieland-Miescher Ketone Analogues
For researchers, scientists, and professionals in drug development, the Wieland-Miescher ketone and its analogues represent a compelling scaffold for the discovery of novel therapeutics. This versatile bicyclic diketone has served as a foundational building block in the total synthesis of numerous natural products, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide provides a comprehensive comparison of the biological activities of various this compound analogues, supported by experimental data and detailed methodologies to facilitate further research and development in this promising area.
Cytotoxic Activity Against Cancer Cell Lines
Several studies have explored the potential of this compound analogues as cytotoxic agents against various cancer cell lines. The data presented below summarizes the in vitro activity of selected analogues, typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analogue A | A549 (Human Lung Carcinoma) | 15.2 ± 1.8 | Fictional Data |
| Hypothetical Analogue B | MCF-7 (Human Breast Adenocarcinoma) | 8.5 ± 0.9 | Fictional Data |
| Hypothetical Analogue C | HeLa (Human Cervical Cancer) | 22.1 ± 2.5 | Fictional Data |
| Hypothetical Analogue D | HT-29 (Human Colon Adenocarcinoma) | 12.7 ± 1.3 | Fictional Data |
Experimental Protocol: MTT Cytotoxicity Assay
The following is a generalized protocol for determining the cytotoxic activity of this compound analogues using the MTT assay.
Objective: To evaluate the concentration-dependent cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the this compound analogues is prepared in a complete culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: General workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity
The structural similarity of the this compound to the steroid nucleus suggests its potential for anti-inflammatory activity. Analogues of the this compound are being investigated for their ability to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analogue | Assay | Endpoint | Result | Reference |
| Hypothetical Analogue E | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition (%) | 65% at 20 µM | Fictional Data |
| Hypothetical Analogue F | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition (%) | 42% at 20 µM | Fictional Data |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of this compound analogues by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Objective: To determine the ability of test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound analogues
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the this compound analogues for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells with and without LPS stimulation are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Diagram of the NO Inhibition Assay Workflow:
Caption: General workflow for the nitric oxide production inhibition assay.
Signaling Pathways
The biological activities of this compound analogues are likely mediated through various signaling pathways. For instance, their potential anti-inflammatory effects could involve the modulation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Diagram of a Simplified NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental data presented is hypothetical and should not be taken as factual results. Researchers should consult peer-reviewed scientific literature for specific and validated data on the biological activity of this compound analogues.
References
A Comparative Guide to the Synthesis of Wieland-Miescher Ketone: Theoretical vs. Experimental Yields
The Wieland-Miescher ketone is a pivotal bicyclic enone in organic synthesis, serving as a fundamental building block for the construction of more complex molecules, particularly steroids and terpenoids. Its synthesis, classically achieved through a Robinson annulation, provides a valuable case study for comparing theoretical and experimental yields under various conditions. This guide offers a detailed comparison for researchers, scientists, and drug development professionals.
Theoretical Yield Calculation
The synthesis of this compound involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. The overall balanced chemical equation is:
C₇H₁₀O₂ + C₄H₆O → C₁₁H₁₄O₂ + H₂O
Reactants and Product:
-
2-methyl-1,3-cyclohexanedione: Molar Mass = 126.15 g/mol
-
Methyl vinyl ketone: Molar Mass = 70.09 g/mol [1][2][3][4][5]
-
This compound: Molar Mass = 178.23 g/mol
The stoichiometry of the reaction is 1:1. To determine the theoretical yield, one must first identify the limiting reactant. For instance, if equimolar amounts of the reactants are used, 2-methyl-1,3-cyclohexanedione would be the limiting reactant due to its higher molar mass.
Sample Calculation: Assuming 10.0 g of 2-methyl-1,3-cyclohexanedione is the limiting reactant:
-
Moles of 2-methyl-1,3-cyclohexanedione: 10.0 g / 126.15 g/mol = 0.0793 mol
-
Moles of this compound produced (1:1 stoichiometry): 0.0793 mol
-
Theoretical yield of this compound (in grams): 0.0793 mol * 178.23 g/mol = 14.13 g
Comparison of Experimental Yields
The experimental yield of the this compound can vary significantly depending on the synthetic route employed, with notable differences between the racemic and enantioselective syntheses.
| Synthesis Type | Catalyst/Conditions | Reported Experimental Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Racemic Synthesis | Base-catalyzed (e.g., KOH, pyridine) | 56.8 - 80 | N/A | [6] |
| Enantioselective Synthesis | L-proline (one-pot) | 49 | 76 | [7] |
| Enantioselective Synthesis | L-proline | 56 | >99 (after crystallization) | [8] |
| Enantioselective Synthesis | L-proline derivative (C04) | 88 | 93 | [9] |
| Enantioselective Synthesis | Chiral Primary Amine Catalyst | 90 | 90 (>99 after recrystallization) | [10] |
| Enantioselective Synthesis | N-tosyl-(Sa)-binam-L-prolinamide | 93 | 94 | [11] |
Experimental Protocols
Classical Racemic Synthesis of this compound
This procedure is adapted from established methods for Robinson annulation.[6]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Potassium hydroxide (B78521) (KOH)
-
Benzene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of potassium hydroxide is added to the solution.
-
Methyl vinyl ketone is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by vacuum distillation or column chromatography on silica (B1680970) gel affords the racemic this compound.
Enantioselective Synthesis of this compound using L-proline
This protocol is based on the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[7]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline (typically 3-10 mol%) are dissolved in DMF or DMSO in a reaction vessel.
-
The mixture is stirred at room temperature until the starting material is fully dissolved.
-
Methyl vinyl ketone is added to the solution, and the reaction is stirred at room temperature for several days. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine to remove the solvent and catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the enantiomerically enriched this compound.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing the Reaction Pathway
The synthesis of the this compound proceeds through a well-defined reaction sequence.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Methyl vinyl ketone [webbook.nist.gov]
- 3. Methyl vinyl ketone (CAS 78-94-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Retrosynthetic Analysis of Wieland-Miescher Ketone and Its Synthetic Alternatives
The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of organic synthesis, serving as a pivotal building block for the construction of complex polycyclic molecules, most notably steroids and terpenoids. Its deceptively simple bicyclic structure, a decalin system featuring two ketones and a chiral quaternary center, has been the subject of intense synthetic investigation for decades. This guide provides a comparative analysis of the retrosynthetic pathways leading to the this compound and explores alternative synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.
Retrosynthetic Analysis of this compound
A logical retrosynthetic disconnection of the this compound reveals its origins from simpler, acyclic precursors. The key bond cleavage in the retrosynthetic analysis breaks the cyclohexenone ring, a transformation reminiscent of the Robinson annulation reaction.
Retrosynthetic analysis of the this compound.
This analysis highlights two primary synthetic strategies for constructing the WMK core: the Robinson annulation and intramolecular aldol (B89426) condensation of a prochiral triketone.
Comparative Analysis of Synthetic Routes to this compound
The synthesis of the this compound has evolved from racemic preparations to highly efficient and enantioselective organocatalytic methods. Below is a comparison of the most significant approaches.
The Classic Robinson Annulation (Racemic Synthesis)
The original synthesis of the this compound is a classic example of the Robinson annulation, which involves a Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, followed by an intramolecular aldol condensation. This method produces a racemic mixture of the ketone.
| Catalyst/Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Potassium hydroxide (B78521) | Methanol (B129727) | 56.8 - 80 | 0 (Racemic) | |
| Heat | - | - | 0 (Racemic) | |
| Acetic acid | Water | - | 0 (Racemic) |
Asymmetric Organocatalytic Synthesis (Enantioselective)
The development of asymmetric organocatalysis revolutionized the synthesis of the this compound, allowing for the preparation of enantiomerically enriched forms. The seminal work by Hajos and Parrish, and Eder, Sauer, and Wiechert demonstrated the use of the chiral amino acid L-proline as a catalyst. This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, proceeds via an intramolecular aldol condensation of the pre-formed prochiral triketone.
Numerous other organocatalysts have since been developed to improve the enantioselectivity and efficiency of this transformation.
| Catalyst (mol%) | Co-catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-Proline (3) | - | DMF | 52 | 87 | |
| (S)-Proline (47) | Perchloric acid | Acetonitrile | - | - | |
| Chiral Primary Amine (2) | Triflic acid/m-nitrobenzoic acid | Solvent-free | 90 | 90 | |
| N-Tosyl-(Sa)-binam-L-prolinamide (2) | Benzoic acid (0.5) | Solvent-free | 93 | 94 | |
| Bimorpholine derivative | - | - | up to 92 | up to 95 |
Experimental Protocols for Key Syntheses
Racemic this compound via Robinson Annulation
Procedure: A mixture of 2-methylcyclohexane-1,3-dione, methyl vinyl ketone, and a base such as potassium hydroxide in a suitable solvent like methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to afford the racemic this compound.
Enantioselective Synthesis of (S)-Wieland-Miescher Ketone via Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Procedure: To a solution of the prochiral triketone, 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione, in an anhydrous solvent such as dimethylformamide (DMF), is added a catalytic amount of (S)-proline (typically 3 mol%). The reaction mixture is stirred at room temperature for an extended period (e.g., 72 hours). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.
Alternative Synthetic Strategies to Decalin Systems
While the Robinson annulation and its asymmetric variants are the most direct routes to the this compound, other methodologies exist for the construction of the decalin core, which can be considered as alternatives for the synthesis of complex molecules that would otherwise start from WMK.
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings with good stereocontrol. Both intermolecular and intramolecular versions of this reaction have been extensively used to synthesize decalin systems.
-
Intermolecular Diels-Alder: This approach involves the reaction of a substituted diene with a suitable dienophile to form the decalin core in a single step.
-
Intramolecular Diels-Alder (IMDA): In this variant, the diene and dienophile are tethered within the same molecule, leading to the formation of a bicyclic system upon cycloaddition.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile method for the formation of cyclic systems. For the synthesis of decalins, a diene precursor can be cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst, to form the unsaturated decalin ring.
Synthetic approaches to the decalin core.
Conclusion
The this compound remains a vital starting material in organic synthesis, with its own synthesis being a classic case study in the development of synthetic methodology. The transition from racemic to highly enantioselective syntheses, driven by the advent of organocatalysis, has significantly expanded its utility. For researchers and drug development professionals, the choice of synthetic route to the WMK or its decalin core alternatives will depend on factors such as the desired stereochemistry, scale of the reaction, and the availability of starting materials and catalysts. While the Robinson annulation and its asymmetric counterparts offer a direct and well-established path to the this compound, alternative strategies like the Diels-Alder reaction and ring-closing metathesis provide powerful and flexible approaches to the broader class of decalin-containing molecules, enabling the synthesis of a diverse array of complex natural products and therapeutic agents.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Wieland-Miescher Ketone
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of Wieland-Miescher ketone, a common building block in the synthesis of complex organic molecules. While not classified as a hazardous substance by OSHA, adherence to established chemical waste protocols is essential.
Key Safety and Physical Properties
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 20007-72-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |
| Molar Mass | 178.23 g/mol | [1][3][4] |
| Appearance | Beige to brown crystalline powder | [1][2] |
| Melting Point | 47-50 °C | [1][2][4] |
| Boiling Point | Not available | [2][5] |
| Flash Point | 122 °C | [1] |
| Solubility | Not soluble in water | [5] |
| NFPA 704 Rating | Health: 0, Fire: 1, Reactivity: 0 | [1] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management.[6][7][8][9][10][11]
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2]
2. Waste Collection and Containerization:
-
Designate a specific, compatible waste container for this compound waste. The container must be in good condition, free of leaks or cracks, and have a secure, tightly fitting lid.[7][9]
-
For solid waste, use a wide-mouth container to facilitate easy transfer.
-
For solutions containing this compound, use a liquid waste container. Do not mix with incompatible waste streams. Ketones are generally collected with other organic solvents.[6]
3. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste".[9]
-
Clearly identify the contents, including "this compound" and any other solvents or chemicals present, with their approximate concentrations.[11]
-
Record the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[2]
-
Segregate the container from incompatible chemicals.
5. Scheduling Waste Pickup:
-
Do not dispose of this compound in the regular trash or pour it down the sink.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection of the chemical waste.[6][8]
-
Follow their specific procedures for requesting a waste pickup.
6. Decontamination of Empty Containers:
-
An empty container that has held this compound should be managed as chemical waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). The resulting rinsate must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines. Deface any chemical labels on the container before disposal.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. wieland.com [wieland.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. pfw.edu [pfw.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Wieland-Miescher ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for Wieland-Miescher ketone (CAS RN: 20007-72-1). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
I. Understanding the Compound
This compound is a bicyclic diketone widely used as a versatile starting material in the total synthesis of various natural products, including steroids and terpenes.[1][2][3] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper laboratory handling practices are essential to ensure safety.[4]
Physical and Chemical Properties
| Property | Value |
| Physical State | Beige to brown adhering crystalline powder[5] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1][5] |
| Melting Point | 47-50°C[1][5] |
| Boiling Point | 109°C[5] |
| Flash Point | 122°C[5] |
| Density | 1.1 g/cm³[5] |
| Solubility | Not soluble in water[6] |
II. Personal Protective Equipment (PPE)
While this compound is considered to pose no significant health hazard in its solid form, the use of appropriate PPE is a mandatory laboratory practice to prevent any potential irritation and contamination.[5][6]
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are suitable for handling this solid chemical.[5][7] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against dust or splashes.[4] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for handling small quantities in a laboratory setting. |
| Respiratory Protection | Not generally required under normal use | Ensure work is conducted in a well-ventilated area. If dust formation is significant, a dust mask may be used.[4] |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Weighing and Dissolution
-
Preparation : Ensure the chemical fume hood or designated work area is clean and uncluttered. Assemble all necessary glassware and equipment.
-
Don PPE : Put on a lab coat, safety glasses, and chemical-impermeable gloves.
-
Weighing : Carefully weigh the desired amount of this compound on a calibrated balance. Avoid creating dust. If dust is generated, ensure adequate ventilation.
-
Dissolution : In a fume hood, add the weighed solid to the appropriate solvent in a suitable flask. Swirl gently or use a magnetic stirrer to dissolve the compound.
IV. Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Categorization and Disposal Procedures
| Waste Type | Disposal Procedure |
| Uncontaminated Solid Waste | As this compound is not classified as hazardous, uncontaminated solid waste can be disposed of as regular laboratory trash.[5] However, it should be double-bagged and clearly labeled as "Non-hazardous" before being taken to the dumpster by laboratory personnel.[5] |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Place in a designated container for chemically contaminated solid waste. This waste stream should be handled by the institution's hazardous waste management program. |
| Liquid Waste (Solutions of this compound) | Collect in a properly labeled, sealed, and compatible waste container. The label should clearly indicate the contents (e.g., "this compound in [Solvent Name]"). Do not mix with incompatible waste streams.[6] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing and air-drying, the container can be disposed of as regular trash with the label defaced. |
Logical Flow for Waste Disposal Decision-Making
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. vumc.org [vumc.org]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
